Quinoline-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEVFKZLYCGDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393486 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-41-4 | |
| Record name | Quinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Quinoline-5-carbaldehyde: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-5-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique chemical structure allows for diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development, with a focus on its anticancer and antimicrobial properties.
Chemical and Physical Properties
This compound, also known as 5-formylquinoline, is a solid, typically appearing as yellow to brown crystals or powder.[1] It is characterized by a quinoline bicyclic system with a carbaldehyde group at the 5-position.
Identifiers and General Properties
A summary of the key identifiers and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 22934-41-4 | [1][2][3] |
| Molecular Formula | C₁₀H₇NO | [1][2][3] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Quinolinecarboxaldehyde, 5-Formylquinoline | [1][3] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Slightly soluble in water | [1][3] |
| pKa (Predicted) | 3.94 ± 0.12 | [1] |
| InChI | InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | [1] |
| InChIKey | BNEVFKZLYCGDFG-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C2C=CC=NC2=C1)C=O | [1][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. A summary of typical spectral data is provided in Table 2.
| Technique | Data | Reference(s) |
| ¹H NMR | (DMSO-d₆, 400.2 MHz) δ = 7.26 (d, J=8.0 Hz, 1H, aromatic), 7.78 (dd, J=8.6 Hz, 4.1 Hz, 1H, aromatic), 8.17 (d, J=8.1 Hz, 1H, aromatic), 8.97 (dd, J=4.1 Hz, 1.6 Hz, 1H, aromatic), 9.56 (dd, J=8.6 Hz, 1.6 Hz, 1H, aromatic), 10.14 (s, 1H, HC=O) | |
| ¹³C NMR | (DMSO-d₆, 100.6 MHz) δ = 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2 | |
| IR | The infrared spectrum shows a characteristic aldehyde C-H stretch around 2860 cm⁻¹ and a strong C=O stretch at approximately 1677 cm⁻¹. The aromatic C=N stretch appears around 1616 cm⁻¹ and the C=C stretch at about 1556 cm⁻¹. | |
| MS (EI) | The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern involves the initial loss of the carbonyl group. |
Experimental Protocols
The synthesis and analysis of this compound require specific experimental procedures. This section details common protocols for its preparation and characterization.
Synthesis of this compound
Several methods are available for the synthesis of quinoline carbaldehydes, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent examples for the formylation of activated quinoline precursors.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][5]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
Cool N,N-Dimethylformamide (DMF) to 0-5 °C in a flask equipped with a drying tube.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
To this solution, add the substituted acetanilide.
-
Reflux the reaction mixture for 4-10 hours, maintaining the temperature between 80-90 °C.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water with stirring.
-
The precipitated this compound is then filtered, washed with water, and dried.
-
Recrystallize the crude product from ethyl acetate to obtain the purified compound.[3]
References
Quinoline-5-carbaldehyde: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Properties, and Therapeutic Potential of a Key Quinoline Derivative.
This technical guide provides a comprehensive overview of Quinoline-5-carbaldehyde, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its emerging role in the development of novel therapeutic agents.
Core Properties of this compound
This compound, also known as 5-Formylquinoline, is a yellow to brown solid compound.[1] It is characterized by a quinoline ring functionalized with a carbaldehyde group at the 5-position. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
| Property | Value | Source |
| CAS Number | 22934-41-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₇NO | [1][6] |
| Molecular Weight | 157.17 g/mol | [2][4][5][6][7] |
| Appearance | Yellow to brown solid | [1] |
| Purity | ≥97% | [3][4][7] |
| Solubility | Slightly soluble in water | [1][2][7] |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [3][4] |
Synthesis and Characterization
The synthesis of quinoline-5-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent protocol.[1]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of quinoline-5-carbaldehydes.[1]
-
Reagent Preparation: In a solution of dry chloroform (6.5 mL) and dry DMF (0.8 mL, 32.0 mmol), add POCl₃ (3.2 mL, 4.0 mmol) at 0°C.
-
Reaction Initiation: Stir the mixture for one hour. Following this, add the appropriate quinoline precursor (8.0 mmol).
-
Reflux: Gently reflux the resulting reaction mixture for 16 hours.
-
Quenching and Neutralization: Quench the reaction by adding crushed ice. Neutralize the mixture to a pH of 6-7 using an aqueous solution of Na₂CO₃ (10%).
-
Separation: Separate the organic and aqueous layers to isolate the product.
Characterization Techniques
The structural and physicochemical properties of this compound and its derivatives are typically characterized using a combination of spectroscopic and chromatographic methods. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure.[1]
-
Mass Spectrometry (MS): Techniques such as GC-MS and HRMS are employed to determine the molecular weight and fragmentation patterns.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule.[1]
-
Electronic Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]
Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities.[8][9] Quinoline-based compounds are integral to the development of drugs for various diseases, including cancer, microbial infections, and inflammatory conditions.[8][10][11]
Antimicrobial and Antiparasitic Activity
Quinoline derivatives have shown significant potential as antimicrobial agents.[11][12][13] Specifically, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[14] These compounds compete with the substrate for binding to the catalytic active site of the enzyme, demonstrating their potential as effective treatments for leishmaniasis.[14]
Anticancer Activity
The role of quinoline derivatives in cancer therapy is an active area of research.[8] They have been investigated for their ability to target key signaling pathways involved in cancer progression. Quinoline-based molecules have been developed as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in many cancers and cancer stem cells.[15]
Furthermore, quinoline derivatives have been designed to target critical receptors in carcinogenic pathways, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors.[16] Inhibition of these receptors can disrupt downstream signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, which are vital for cell proliferation, survival, and angiogenesis.[16]
The diagram below illustrates the inhibitory action of quinoline derivatives on key carcinogenic signaling pathways.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.[2][6]
Hazard Identification
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[6]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).[6]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also noted to be air-sensitive.[2][6]
Conclusion
This compound is a versatile chemical intermediate with significant and expanding applications in drug discovery and development. Its utility as a scaffold for synthesizing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research, is well-documented. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation pharmaceuticals. Further exploration of its derivatives is likely to yield new and potent drug candidates for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | 22934-41-4 [sigmaaldrich.com]
- 5. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. nbinno.com [nbinno.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Quinoline-5-carbaldehyde
This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-5-carbaldehyde, a significant heterocyclic aromatic compound. Due to its quinoline core functionalized with a reactive aldehyde group, this molecule serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development.
This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the general experimental protocols for obtaining such data, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent/Frequency | Reference |
| 10.16 | s | 1H, CHO | CDCl₃ / 400 MHz | [1] | |
| 9.71 | dd | J = 1.6, 8.4 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |
| 8.89 | dd | J = 1.6, 4.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |
| 8.02 | d | J = 8.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |
| 7.69 | q | J = 4.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |
| 7.30 | d | J = 8.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |
| 10.14 | s | 1H, HC=O | DMSO-d₆ / 400.2 MHz | [2] | |
| 9.56 | dd | ³JH,H = 8.6, ⁴JH,H = 1.6 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |
| 8.97 | dd | ³JH,H = 4.1, ⁴JH,H = 1.6 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |
| 8.17 | d | ³JH,H = 8.1 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |
| 7.78 | dd | ³JH,H = 8.6, ⁴JH,H = 4.1 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |
| 7.26 | d | ³JH,H = 8.0 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |
¹³C NMR Data
Similar to the proton NMR data, the available ¹³C NMR data is for 8-Hydroxy-quinoline-5-carbaldehyde.
Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde
| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency | Reference |
| 193.1 | C=O | DMSO-d₆ / 400 MHz | [1] |
| 160.5 | Aromatic C-O | DMSO-d₆ / 400 MHz | [1] |
| 149.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 141.1 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 138.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 133.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 127.7 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 125.5 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 123.4 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 111.7 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |
| 192.2 | C=O | DMSO-d₆ / 100.6 MHz | [2] |
| 159.6 | Aromatic C-O | DMSO-d₆ / 100.6 MHz | [2] |
| 149.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 140.2 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 138.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 133.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 126.8 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 124.6 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 122.4 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
| 110.8 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |
Carbon atoms of carbonyl groups at the C5 position generally show signals around 192 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).
Table 3: Key IR Absorption Bands for Quinoline Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 1700 | Strong | C=O stretch of the ketone | [3] |
| 1635 | Strong | C=O stretch of the methoxycarbonyl | [3] |
| 1560 / 1552 | Strong | Phenyl ring stretch | [4] |
| 1512, 1267 | NO₂ bands | [3] | |
| 776 | Ring deformation of the quinoline group | [4] |
Note: The IR data is for quinoline derivatives and provides an expected range for the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Method | Reference |
| 157.052763847 | [M]⁺ | Computed | [5] |
| 158.06004 | [M+H]⁺ | Predicted | [6] |
| 180.04198 | [M+Na]⁺ | Predicted | [6] |
| 156.04548 | [M-H]⁻ | Predicted | [6] |
| 175.08658 | [M+NH₄]⁺ | Predicted | [6] |
Quinoline carbaldehydes typically show a preferential fragmentation pattern involving the initial loss of the carbonyl group.[2] For instance, 8-hydroxythis compound exhibits a molecular ion at m/z = 173 and fragment ions at m/z = 144 and 116.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the characterization of quinoline derivatives.[7]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[7]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[7]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: Acquire mass spectra using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[7][8]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7][8]
-
Data Acquisition:
-
EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. This method provides information about the molecular weight and structural fragments.
-
ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It often provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.
-
-
Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides clues about its structure. For high-resolution mass spectrometry (HRMS), an external reference such as leucine enkephalin may be used for mass correction.[2]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H7NO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Quinoline-5-carbaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Quinoline-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, presents a physicochemical profile that requires a thorough understanding for its effective application in research and development. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols to enable researchers to conduct further investigations.
Core Physicochemical Properties
This compound is a yellow to brown solid with the chemical formula C₁₀H₇NO.[1] Its structure, featuring a quinoline core with a carbaldehyde group at the 5-position, dictates its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [1][2][3] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| Appearance | Yellow to brown solid | [1] |
| CAS Number | 22934-41-4 | [1][2][3][4][5] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in public literature. However, qualitative descriptions and data from related compounds provide valuable insights.
Qualitative Solubility
The compound is consistently reported to be "slightly soluble in water".[1][2][6][7] For organic solvents, while specific data for this compound is lacking, the solubility of structurally similar quinoline derivatives suggests it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have some solubility in alcohols such as ethanol.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Method |
| Water | Slightly soluble | Not Specified | Not Specified |
Stability Profile
This compound is known to be sensitive to certain environmental conditions, which is critical for its handling and storage.
Qualitative Stability
The compound is described as "air sensitive".[1][2][7] It is also noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] For optimal preservation of its integrity, storage under an inert atmosphere at refrigerated temperatures (2-8°C or -20°C) is recommended.[4]
Forced Degradation Studies
While specific degradation pathways for this compound are not well-documented, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate its intrinsic stability. The primary degradation product upon oxidation of the aldehyde group would likely be quinoline-5-carboxylic acid.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw a known volume of the supernatant. To avoid precipitation, it may be necessary to pre-warm the syringe.
-
Filtration: Immediately filter the collected supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a method to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose the solid compound and the stock solution to a dry heat of 80°C.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a lower percentage of Mobile Phase B and increase over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed control. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Visualizations
Logical Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for conducting forced degradation studies.
References
- 1. Page loading... [guidechem.com]
- 2. Quinoline-5-carboxaldehyde, 97+% | Fisher Scientific [fishersci.ca]
- 3. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 22934-41-4 | BroadPharm [broadpharm.com]
- 5. quinoline-5-carboxaldehyde [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ema.europa.eu [ema.europa.eu]
A Deep Dive into Quinoline-5-carbaldehyde: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, serves as a significant building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties, stemming from the fusion of a quinoline core with a reactive carbaldehyde group, make it a molecule of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics.
Molecular Structure and Conformational Analysis
The structural landscape of this compound has been elucidated through computational modeling, primarily employing Density Functional Theory (DFT). These studies reveal the existence of two stable conformers at room temperature, differentiated by the orientation of the carbaldehyde group relative to the quinoline ring. The energetic separation between these conformers is minimal, approximately 2.5 kcal/mol, with a low transition barrier of around 9 kcal/mol, suggesting their coexistence in equilibrium.[1][2]
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.36 - 1.42 | 117 - 122 | - |
| C-N (ring) | 1.32 - 1.37 | 118 - 123 | - |
| C-C (aldehyde) | 1.48 | - | - |
| C=O | 1.22 | - | - |
| C-H (aldehyde) | 1.11 | - | - |
| C-C-N | - | 121 - 123 | - |
| C-C-C | - | 118 - 121 | - |
| O=C-H | - | 124 | - |
| Ring-CHO | - | - | ~0 or ~180 |
Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.
Spectroscopic Properties: A Synergy of Theory and Experiment
Spectroscopic analysis is a cornerstone for the characterization of this compound. Computational methods provide valuable support in assigning and interpreting experimental spectra.
Vibrational Spectroscopy (FT-IR)
Theoretical calculations of vibrational frequencies, typically performed using DFT, offer a detailed assignment of the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching of the aromatic ring, C=O stretching of the aldehyde group, and various ring stretching and bending vibrations.
Table 2: Key Vibrational Frequencies of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3060 - 3180 |
| Aldehyde C-H Stretch | 2750 - 2850 | 2760 - 2860 |
| C=O Stretch | 1680 - 1700 | 1690 - 1710 |
| C=N Stretch (ring) | 1580 - 1620 | 1590 - 1630 |
| C=C Stretch (ring) | 1450 - 1600 | 1460 - 1610 |
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. These calculations help in understanding the nature of electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational prediction of ¹H and ¹³C NMR chemical shifts aids in the complete assignment of the experimental NMR spectra. The calculated shifts for the aromatic protons and carbons of the quinoline ring and the aldehyde proton provide a detailed picture of the electronic environment within the molecule.[3] For instance, in derivatives like 8-Hydroxythis compound, the aldehyde proton (HC=O) signal appears around 10.14 ppm in the ¹H-NMR spectrum.[3]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Nucleus | Derivative | Chemical Shift (ppm) |
| ¹H | 8-Hydroxythis compound | 10.14 (s, 1H, HC=O) |
| ¹H | 6-(Dimethylamino)this compound | 10.19 (s, 1H, HC=O) |
| ¹H | 8-(Dimethylamino)this compound | 10.06 (s, 1H, HC=O) |
| ¹³C | 8-Hydroxythis compound | 192.2 (C=O) |
| ¹³C | 6-(Dimethylamino)this compound | 190.0 (C=O) |
| ¹³C | 8-(Dimethylamino)this compound | 191.3 (C=O) |
Note: Data extracted from studies on substituted quinoline-5-carbaldehydes.[3]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.[4] For quinoline derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their potential as electronic materials and biologically active agents.[3][5]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would typically show a negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.[2][6]
Potential Biological and Pharmaceutical Relevance
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[7][8] Computational studies, particularly molecular docking, are instrumental in exploring the potential of this compound derivatives as therapeutic agents.[9][10] These studies help in predicting the binding affinity and interaction of these molecules with biological targets such as enzymes and receptors. For example, derivatives of quinoline-carbaldehyde have been identified as inhibitors of Leishmanial Methionine aminopeptidase 1, a potential drug target.[11]
Experimental and Computational Protocols
Synthesis
Several classical methods can be employed for the synthesis of this compound and its derivatives, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3][6] The Vilsmeier-Haack reaction, for instance, involves the formylation of a suitable quinoline precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
Experimental Protocol: Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes [3]
-
A solution of dry chloroform and dry DMF is cooled to 0 °C.
-
POCl₃ is added dropwise to the solution, and the mixture is stirred for one hour.
-
The respective quinoline derivative is added to the mixture.
-
The resulting reaction mixture is brought to a gentle reflux for 16 hours.
-
The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of Na₂CO₃.
-
The layers are separated to isolate the product.
Computational Methodology
The theoretical investigation of this compound predominantly relies on Density Functional Theory (DFT).
Typical Computational Protocol:
-
Geometry Optimization: The initial molecular structure is optimized to its lowest energy conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[1][2]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
-
Spectroscopic Predictions: TD-DFT calculations are performed to obtain the UV-Vis absorption spectrum. NMR chemical shifts are calculated using methods like GIAO (Gauge-Including Atomic Orbital).
-
Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the geometry optimization. The MEP is calculated and visualized to analyze the charge distribution.
Visualizations
Caption: Molecular structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline Nucleus: A Technical Guide to its Reactivity and Electronic Properties for Drug Development
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a wide array of pharmaceuticals, from antimalarial agents like quinine and chloroquine to modern kinase inhibitors used in cancer therapy.[2][3] Understanding the fundamental reactivity and electronic characteristics of the quinoline core is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutic agents with enhanced efficacy and selectivity.[4]
This technical guide provides an in-depth exploration of the quinoline nucleus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core principles of its chemical behavior and biological interactions.
Electronic Properties of the Quinoline Nucleus
The unique electronic landscape of quinoline is dictated by the fusion of an electron-rich benzene ring with an electron-deficient (π-deficient) pyridine ring.[5] This arrangement governs its aromaticity, basicity, and overall reactivity.
Aromaticity
Quinoline is an aromatic compound, adhering to Hückel's rule with a planar, 10 π-electron system.[6][7][8] This delocalized electron system is responsible for its considerable stability. However, the aromaticity is not uniform across the two rings. The pyridine-type ring exhibits lower aromaticity compared to the benzene-type ring, a feature that has been correlated with the biological activity of some quinoline-based drugs.[9]
Basicity and pKa
The lone pair of electrons on the sp²-hybridized nitrogen atom is not involved in the aromatic system, rendering quinoline a weak base.[7][10] It reacts with acids to form salts.[11] The pKa of the protonated quinoline is approximately 4.90.[12][13] This value is significant in a pharmacological context, as it indicates that the quinoline nucleus will be partially protonated at physiological pH, which can influence its solubility, membrane permeability, and interaction with biological targets.[12]
| Compound | pKa | Reference |
| Quinoline | 4.90 | [12][13] |
| Isoquinoline | 5.14 | [14] |
| Pyridine | 5.25 | |
| Aniline | 4.63 |
Table 1: Comparative pKa values of quinoline and related nitrogen-containing compounds.
Reactivity of the Quinoline Nucleus
The electronic dichotomy of the quinoline scaffold—an electron-rich carbocyclic ring and an electron-deficient heterocyclic ring—determines the regioselectivity of substitution reactions.[5][15]
Electrophilic Aromatic Substitution
Electrophilic attack occurs preferentially on the more electron-rich benzene ring (carbocycle).[16][17] The electron-withdrawing nature of the nitrogen atom deactivates the entire molecule towards electrophiles, requiring vigorous reaction conditions compared to benzene or naphthalene.[11][18] Substitution occurs primarily at positions C-5 and C-8, which is explained by the superior stability of the cationic intermediate formed during the reaction, as it preserves the aromaticity of the pyridine ring.[16][19]
| Reaction | Reagents & Conditions | Major Products | Reference |
| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | [11][20] |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | [11] |
Table 2: Summary of key electrophilic substitution reactions on quinoline.
Caption: Regioselectivity of substitution reactions on the quinoline nucleus.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at positions C-2 and C-4.[5][11] These positions are activated by the adjacent electron-withdrawing nitrogen atom. Halogenated quinolines, particularly at the 2- and 4-positions, are highly reactive towards nucleophilic displacement.[21][22]
| Reaction | Reagents & Conditions | Major Product | Reference |
| Amination (Chichibabin) | NaNH₂, liquid NH₃ | 2-Aminoquinoline | [7][11] |
| Hydroxylation | KOH, 220°C | 2-Hydroxyquinoline (2-Quinolone) | [11][22] |
| Alkylation/Arylation | R-Li (e.g., n-BuLi) | 2-Alkyl/Aryl-quinoline | [11][22] |
Table 3: Summary of key nucleophilic substitution reactions on quinoline.
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of quinoline and its derivatives.
| Technique | Solvent | Key Observations | Reference |
| UV-Vis | Ethanol | λmax ≈ 226, 277, 301, 314 nm | [23] |
| ¹H NMR | CDCl₃ | δ ≈ 7.3-8.9 ppm. H2 (δ ≈ 8.9 ppm) and H8 (δ ≈ 8.1 ppm) are typically the most deshielded protons. | [24] |
| ¹³C NMR | DMSO-d₆ | δ ≈ 120-150 ppm. C2 (δ ≈ 150 ppm) and C4 (δ ≈ 148 ppm) are significantly downfield. | [25] |
Table 4: General spectroscopic data for the unsubstituted quinoline nucleus. Note that specific values vary with substitution and solvent.
For certain derivatives, such as 2-hydroxyquinoline, tautomerism plays a critical role in their spectroscopic properties. It exists in an equilibrium between the lactim (enol) form and the lactam (keto) form, with the lactam form (2(1H)-quinolone) being overwhelmingly favored in polar solvents.[26]
Synthesis and Experimental Protocols
Several named reactions are employed for the synthesis of the quinoline core. The choice of method depends on the availability of starting materials and the desired substitution pattern.[27]
Skraup Synthesis
This is the most common method for synthesizing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[11][28][29] The reaction is highly exothermic.[11]
Experimental Protocol (General):
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a robust reaction vessel equipped with a reflux condenser.
-
Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.
-
Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic and may require external cooling to control.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH) to precipitate the crude product.
-
Purify the quinoline via steam distillation followed by solvent extraction and final distillation or chromatography.[27]
Caption: Generalized workflow for the Skraup synthesis of quinoline.
Friedländer Synthesis
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst.[11][17]
Experimental Protocol (General):
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., aqueous NaOH) or an acid.
-
Heat the reaction mixture to reflux, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by recrystallization or column chromatography.[27]
Caption: Generalized workflow for the Friedländer synthesis of quinoline derivatives.
Role in Drug Development: Kinase Inhibition
The quinoline scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules that target key signaling pathways in diseases like cancer.[1] Many quinoline-based compounds function as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant signaling that drives tumor growth.[3][30]
Receptor Tyrosine Kinases (RTKs), for example, are cell surface receptors that, upon binding to a growth factor, dimerize and autophosphorylate, initiating a downstream signaling cascade that leads to cell proliferation. Many quinoline-based drugs are designed to bind to the ATP-binding site of the kinase domain, preventing phosphorylation and thereby blocking the entire signaling pathway.[2]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF [slideshare.net]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mVOC 4.0 [bioinformatics.charite.de]
- 14. Isoquinoline - Wikipedia [en.wikipedia.org]
- 15. gcwgandhinagar.com [gcwgandhinagar.com]
- 16. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 18. tutorsglobe.com [tutorsglobe.com]
- 19. reddit.com [reddit.com]
- 20. scribd.com [scribd.com]
- 21. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 22. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 29. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 30. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Quinoline-5-carbaldehyde Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its myriad derivatives, those stemming from quinoline-5-carbaldehyde are emerging as a versatile class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Anticancer Activity
This compound derivatives, particularly their Schiff base and hydrazone forms, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation.
Quantitative Anticancer Data
The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [1] |
| Quinoline-based Dihydrazone | 3c | MCF-7 (Breast) | 7.05 | [1] |
| Quinoline-based Dihydrazone | 3c | BGC-823 (Gastric) | 10.21 | [1] |
| Quinoline-based Dihydrazone | 3c | BEL-7402 (Hepatoma) | 12.53 | [1] |
| Quinoline-based Dihydrazone | 3c | A549 (Lung) | 15.88 | [1] |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 10.3 ± 0.9 | |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | MDA-MB-231 (Breast) | 12.1 ± 1.1 | |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | A549 (Lung) | 15.8 ± 1.3 | |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [2] |
| Quinoline-Chalcone | 12e | HCT-116 (Colon) | 5.34 | [2] |
| Quinoline-Chalcone | 12e | MCF-7 (Breast) | 5.21 | [2] |
Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]
-
Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of a solubilization solution (e.g., DMSO).[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[4]
Signaling Pathways in Anticancer Activity
Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Antimicrobial Activity
Derivatives of this compound, especially thiosemicarbazones and Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.[6]
Quantitative Antimicrobial Data
The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-thiosemicarbazide | QST10 | Candida albicans | 31.25 | [8] |
| Quinoline-thiosemicarbazide | QST8 | Staphylococcus aureus | 250 | [8] |
| Quinoline-thiosemicarbazide | QST9 | Staphylococcus aureus | 250 | [8] |
| Quinoline-thiosemicarbazide | QST2 | Candida albicans | 250 | [8] |
| Quinoline-Thiazole | 4d, 4i, 4k, 4l, 4m | Candida albicans ATCC 24433 | 1.95 | [9] |
| Quinoline-Thiazole | 4b, 4e, 4f | Candida glabrata ATCC 90030 | <0.06 | [9] |
| Quinoline-based Hydrazone | 9 | Staphylococcus aureus | 0.12 | [1] |
| Quinoline-based Hydrazone | 9 | Escherichia coli | 0.12 | [1] |
| Quinoline-based Hydrazone | 10 | Staphylococcus aureus | 0.24 | [1] |
| Quinoline-based Hydrazone | 10 | Escherichia coli | 0.12 | [1] |
Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][10]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The MIC is the lowest concentration that inhibits visible growth after incubation.[10]
Procedure:
-
Compound Dilution: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the production of nitric oxide (NO).
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative Type | Compound | Cell Line | Assay | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] | | Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] |
Note: Data for specific this compound derivatives is limited; the presented data is for related quinoline carboxylic acids to suggest potential activity.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable metabolite of nitric oxide.[3]
Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a strong absorbance at approximately 540 nm.[12]
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production. Include control wells (untreated cells) and LPS-only wells.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds.
Signaling Pathways in Anti-inflammatory Activity
A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of Quinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety and toxicological advice. Always consult the most up-to-date SDS from your supplier and adhere to all applicable safety regulations in your region.
Introduction
Quinoline-5-carbaldehyde (CAS No: 22934-41-4), a derivative of quinoline, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel pharmaceutical agents necessitates a thorough understanding of its safety profile, handling requirements, and toxicological properties. This guide provides a comprehensive overview of the available data to support its safe use in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| CAS Number | 22934-41-4 | [2] |
| Appearance | Yellow to brown solid | [1] |
| Odor | Strong, pungent | [1] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 314.3 °C at 760 mmHg | [4] |
| Flash Point | 151.9 °C | [4] |
| Solubility | Slightly soluble in water. | [1][3] |
| Sensitivity | Air sensitive. | [3][5] |
Safety and Handling
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The reported GHS classifications are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [7] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield that meets EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[5] A lab coat is mandatory.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapor.[5] Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere as the compound is air-sensitive.[7] Keep away from strong oxidizing agents, strong acids, and bases.[3]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]
Toxicity Information
Studies on related quinoline derivatives have shown a range of biological activities, including cytotoxicity against various cancer cell lines.[1][11] The toxicological profile of quinoline compounds is often associated with their ability to intercalate with DNA and inhibit key cellular enzymes.[6]
Potential Signaling Pathways in Quinoline Toxicity
The precise signaling pathways affected by this compound have not been elucidated. However, research on other quinoline derivatives suggests potential involvement of the p53 signaling pathway . The p53 tumor suppressor protein is a critical regulator of cellular responses to stress, including DNA damage, and its activation can lead to cell cycle arrest or apoptosis.[6] Some quinoline compounds have been shown to modulate p53 activity.[6]
Experimental Protocols
The following sections outline the methodologies for key toxicological assessments based on OECD guidelines. These protocols provide a framework for the potential evaluation of this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification into one of five toxicity classes.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
A single dose of the substance is administered orally to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The procedure is repeated with additional groups of animals at higher or lower fixed dose levels depending on the observed mortality.
-
-
Endpoint: The test allows for the classification of the substance and provides an estimate of the LD50.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a single animal in a stepwise manner.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 g of the solid substance is applied to the skin and covered with a gauze patch for 4 hours.
-
The patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
If no corrosive effect is observed, the test may be repeated on up to two more animals.
-
-
Endpoint: The severity of the skin reactions is scored to determine the irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is instilled into the eye of a single animal.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of 0.1 g of the solid is placed into the conjunctival sac of one eye.
-
The eyelids are held together for about one second.
-
The eye is examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
If a severe reaction is not observed, the test may be confirmed in up to two additional animals.
-
-
Endpoint: The severity of ocular lesions is scored to classify the irritancy of the substance.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
Procedure:
-
The test substance is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if ingested, inhaled, or absorbed through the skin, and is an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicity data for this compound are limited in publicly available literature, the provided GHS classifications and information on related quinoline derivatives indicate a need for stringent safety precautions. Further toxicological studies following standardized protocols, such as those outlined by the OECD, are necessary to fully characterize its toxicity profile and to elucidate the specific molecular mechanisms and signaling pathways involved in its biological effects. Researchers and drug development professionals should always consult the latest Safety Data Sheet and implement robust safety measures to minimize risk when working with this compound.
References
- 1. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 77717-71-6 Name: [xixisys.com]
- 8. WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy - Google Patents [patents.google.com]
- 9. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbase.com [molbase.com]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reimer-Tiemann Formylation for Quinoline-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Reimer-Tiemann reaction for the formylation of quinoline, with a specific focus on the synthesis of quinoline-5-carbaldehyde. Quinoline carbaldehydes are valuable precursors in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry and drug development.[1][2][3] While the Reimer-Tiemann reaction is a classical method for the ortho-formylation of phenols, its application to less electron-rich N-heterocycles like quinoline is challenging and not widely documented.[4][5] This application note presents a proposed protocol for this synthesis, outlines the reaction mechanism, and discusses alternative synthetic strategies.
Introduction
The formylation of aromatic rings is a fundamental transformation in organic synthesis, providing key aldehyde intermediates. The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a well-established method for the ortho-formylation of phenols using chloroform in a basic medium.[4] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile in an aromatic substitution reaction.[4]
The quinoline nucleus is a crucial scaffold in numerous pharmaceuticals. The functionalization of the quinoline ring, particularly at the C5 position, is a key step in the synthesis of various biologically active molecules. However, the quinoline ring system is less nucleophilic than phenol, making direct electrophilic substitution reactions like the Reimer-Tiemann formylation inherently difficult and often low-yielding. Literature primarily documents the Reimer-Tiemann formylation of activated quinoline derivatives, such as 8-hydroxyquinoline, where the hydroxyl group facilitates the reaction and directs the substitution to the C5 and C7 positions. For unsubstituted quinoline, this reaction is expected to be less efficient.
This document provides a proposed experimental protocol for the synthesis of this compound via the Reimer-Tiemann reaction, intended as a starting point for further optimization.
Reaction Mechanism and Logical Workflow
The Reimer-Tiemann reaction proceeds through the generation of dichlorocarbene, which then undergoes an electrophilic attack on the aromatic ring. The proposed mechanism for the formylation of quinoline is outlined below.
Caption: General mechanism of the Reimer-Tiemann reaction on quinoline.
Experimental Protocols
Note: The following protocol is a proposed method based on the general principles of the Reimer-Tiemann reaction and may require significant optimization for yield and purity. Researchers should perform small-scale test reactions to determine optimal conditions.
Proposed Synthesis of this compound
-
Reagents and Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add quinoline (12.9 g, 0.1 mol).
-
Add ethanol (50 mL) to dissolve the quinoline.
-
In a separate beaker, prepare a solution of sodium hydroxide (40 g, 1.0 mol) in water (60 mL).
-
Optional (for optimization): Add a phase-transfer catalyst such as tetrabutylammonium bromide (1.6 g, 5 mol%).
-
-
Reaction Execution:
-
With vigorous stirring, add the sodium hydroxide solution to the flask.
-
Heat the mixture to 70-80°C using a water bath.
-
Once the temperature is stable, add chloroform (24 g, 0.2 mol) dropwise from the dropping funnel over a period of 1 hour. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and unreacted chloroform by rotary evaporation.
-
Dissolve the residue in 150 mL of water.
-
Carefully acidify the aqueous solution to a pH of ~6-7 with dilute hydrochloric acid. This step should be done in a fume hood due to the potential evolution of gases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
The following diagram illustrates the proposed experimental workflow.
Caption: Proposed workflow for the synthesis of this compound.
Data Presentation
As a direct protocol for the Reimer-Tiemann formylation of unsubstituted quinoline is not well-documented, the following table summarizes reported yields for the formylation of 8-hydroxyquinoline, a more reactive substrate. This data provides context for the expected reactivity and potential outcomes.
| Substrate | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | 8-Hydroxythis compound | 10.1% | [4] |
| 8-Hydroxyquinoline | 8-Hydroxythis compound | 38% | [4] |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline-7-carbaldehyde | 10% | [4] |
| 7-Bromo-8-hydroxy-2-methylquinoline | 7-Bromo-8-hydroxy-2-methylthis compound | Not specified | [4] |
Characterization Data
Authentic, experimentally-derived ¹H and ¹³C NMR data for this compound is not available in the cited literature. For product confirmation, researchers would need to rely on a combination of other analytical techniques (such as GC-MS, HRMS, and IR spectroscopy) and compare with data for isomeric quinoline carbaldehydes. Below is a table of reported NMR data for related compounds for comparison.
| Compound | ¹H NMR (Solvent, MHz) δ (ppm) | ¹³C NMR (Solvent, MHz) δ (ppm) | Reference |
| 8-Hydroxythis compound | (DMSO-d₆, 400.2) 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H) | (DMSO-d₆, 100.6) 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 | [4] |
| 6-(Dimethylamino)this compound | (DMSO-d₆, 400.2) 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H) | (DMSO-d₆, 125.8) 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 | [4] |
| Quinoline-2-carbaldehyde | (CDCl₃, 400) 10.23 (s, 1H), 8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t) | (CDCl₃, 101) 193.9, 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 | [6] |
| Quinoline-3-carbaldehyde | (CDCl₃, 400) 10.22 (s, 1H), 9.34 (s), 8.60 (s), 8.16 (d), 7.96 (d), 7.86 (dd), 7.64 (t) | (CDCl₃, 101) 190.8, 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 | [6] |
Alternative Synthetic Approaches
Given the likely low yield of the Reimer-Tiemann reaction on unsubstituted quinoline, other formylation methods may be more suitable for the synthesis of this compound. Researchers should consider these alternatives:
-
Vilsmeier-Haack Reaction: This is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). It has been successfully applied to various quinoline derivatives.[4]
-
Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition metal catalysis (e.g., using palladium, rhodium, or iridium) can achieve direct and selective formylation of C-H bonds, often under milder conditions and with higher functional group tolerance.
-
Oxidative Annulation Strategies: Various methods exist to construct the quinoline ring with a pre-installed or easily convertible functional group at the desired position.[5]
-
Electrochemical Methods: Recent research has shown that electrochemical strategies can be used for the C(sp²)-H formylation of electron-deficient quinolines using methanol as the formyl source.[7]
Conclusion
The synthesis of this compound via the Reimer-Tiemann reaction represents a significant challenge due to the electronic nature of the quinoline ring. The proposed protocol in this document serves as a foundational method for researchers to begin exploration and optimization. However, for practical and higher-yielding syntheses, alternative methods such as the Vilsmeier-Haack reaction or modern metal-catalyzed approaches are strongly recommended. The successful synthesis and characterization of this important building block will continue to be a valuable endeavor for the drug discovery and materials science communities.
References
- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Quinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Duff Reaction in Quinoline Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Duff reaction is a formylation reaction that utilizes hexamethylenetetramine (HMTA) as the formyl source to introduce an aldehyde group onto electron-rich aromatic rings, particularly phenols and anilines.[1] This method is a valuable tool in organic synthesis for the preparation of aromatic aldehydes, which are key intermediates in the pharmaceutical and fine chemical industries. While traditionally applied to benzene derivatives, the Duff reaction can also be effectively employed for the synthesis of quinoline aldehydes. This is particularly useful for producing hydroxy- and amino-substituted quinoline aldehydes, which are important precursors for a variety of biologically active compounds.
This document provides detailed application notes and protocols for the synthesis of quinoline aldehydes using the Duff reaction, with a focus on the formylation of hydroxyquinolines.
Reaction Mechanism and Signaling Pathway
The Duff reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps are as follows:
-
Formation of the Electrophile: In an acidic medium, hexamethylenetetramine is protonated and subsequently decomposes to generate an iminium ion (methaniminium ion), which acts as the electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich quinoline ring, activated by an electron-donating group such as a hydroxyl or amino group, attacks the iminium ion. This results in the formation of an aminomethylated intermediate.
-
Oxidation and Hydrolysis: The aminomethyl intermediate undergoes oxidation, followed by hydrolysis of the resulting imine, to yield the final aldehyde product.
Caption: General mechanism of the Duff reaction on an activated quinoline.
Experimental Protocols
The following protocols provide a general framework for the Duff reaction on hydroxyquinolines. The specific conditions may require optimization depending on the substrate.
Protocol 1: General Procedure for the Formylation of Hydroxyquinolines
This protocol is adapted from the classical Duff reaction conditions used for phenols.[2]
Materials:
-
Hydroxyquinoline derivative
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Concentrated sulfuric acid
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, benzene)
Procedure:
-
Preparation of the Reaction Medium: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare the glyceroboric acid medium by heating a mixture of glycerol and boric acid.
-
Reaction Mixture: Intimately mix the hydroxyquinoline substrate and hexamethylenetetramine.
-
Addition of Reactants: Add the mixture of hydroxyquinoline and HMTA to the hot (typically 150-160 °C) glyceroboric acid medium with vigorous stirring. The temperature should be carefully controlled during the addition.
-
Reaction: Stir the reaction mixture at 150-165 °C for approximately 20 minutes.
-
Work-up:
-
Cool the reaction mixture to about 115 °C.
-
Carefully acidify the mixture with a solution of concentrated sulfuric acid in water.
-
For volatile aldehydes: Isolate the product by steam distillation of the acidified mixture.
-
For non-volatile aldehydes: Cool the acidified mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, benzene).
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 8-Hydroxyquinoline-5-carboxaldehyde
This specific protocol is based on a reported synthesis, although it should be noted that the original report describes a Reimer-Tiemann type reaction, the work-up and purification are relevant.[3] A yield of 10.1% has been reported for the synthesis of 8-hydroxyquinoline-5-carboxaldehyde.[4]
Materials:
-
8-Hydroxyquinoline
-
Hexamethylenetetramine
-
Acid catalyst (e.g., boric acid in glycerol, or trifluoroacetic acid)
-
Solvent (e.g., glycerol, or an inert solvent if using a different acid)
-
Hydrochloric acid (for work-up)
-
Dichloromethane (for extraction)
-
Methanol (for chromatography)
-
Silica gel
Procedure:
-
Reaction: In a suitable reaction vessel, combine 8-hydroxyquinoline, hexamethylenetetramine, and the acid catalyst in the chosen solvent. Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling, quench the reaction mixture with water.
-
Acidify the mixture with dilute hydrochloric acid to a slightly acidic pH.
-
Extract the aqueous layer with dichloromethane.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol solvent system to afford pure 8-hydroxyquinoline-5-carboxaldehyde.
-
Data Presentation
The following table summarizes the reported yields for the synthesis of various quinoline aldehydes using formylation reactions, including the Duff reaction.
| Quinoline Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-carboxaldehyde | Not specified | 10.1 | [4] |
| 8-Hydroxy-2-methylquinoline | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Duff/Vilsmeier-Haack | Not specified | [4] |
| 8-(Dimethylamino)quinoline | 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | Duff/Vilsmeier-Haack | Not specified | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of quinoline aldehydes via the Duff reaction.
Caption: General experimental workflow for the Duff reaction.
Conclusion
The Duff reaction offers a viable method for the synthesis of quinoline aldehydes, particularly for hydroxy- and amino-substituted derivatives. While yields can be modest, the reaction is often straightforward to perform. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development who are interested in utilizing this classic formylation reaction for the preparation of functionalized quinoline compounds. Further optimization of reaction conditions for specific quinoline substrates may lead to improved yields and broader applicability.
References
Preparation of Schiff Bases from Quinoline-5-carbaldehyde: A Detailed Application Note and Protocol for Researchers
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Schiff bases derived from quinoline moieties are of particular importance as they often exhibit enhanced biological activity.[1][3][4] The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde provides a versatile scaffold for the development of novel therapeutic agents.[1][5] This application note provides a detailed protocol for the synthesis of Schiff bases from quinoline-5-carbaldehyde and summarizes their potential applications, with a focus on anticancer and antimicrobial activities.
Synthesis of this compound Schiff Bases: An Overview
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.[6][7] This reaction is often carried out in a suitable solvent and may be catalyzed by an acid.
General Reaction Scheme:
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of this compound Schiff Bases
This protocol is adapted from the procedure described by Skonieczna et al. (2020).[6][7]
Materials:
-
This compound
-
Substituted primary amine (e.g., 2,6-diisopropylaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for a period of 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final Schiff base product is purified by recrystallization from a suitable solvent, such as ethanol.
Workflow Diagram:
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
Table 1: Synthesis and Characterization Data of Representative this compound Schiff Bases
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 1 | 2,6-diisopropylaniline | 85 | 145-146 | ¹H NMR: δ 8.5 (s, 1H, -CH=N-) | [6][7] |
| 2 | 4-chloroaniline | 92 | 168-170 | IR (cm⁻¹): 1625 (C=N) | [9] |
| 3 | 2-aminobenzothiazole | 88-98 | - | - | [10] |
Table 2: Anticancer Activity of Quinoline-derived Schiff Bases
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 5c | MCF-7 (Breast) | 12.73 | Apoptosis induction | [10] |
| 5f | MCF-7 (Breast) | 13.78 | Apoptosis induction | [10] |
| 5i | MCF-7 (Breast) | 10.65 | Apoptosis induction | [10] |
| 5c | A549 (Lung) | 13.76 | Apoptosis induction | [10] |
| 5f | A549 (Lung) | 13.44 | Apoptosis induction | [10] |
| 5i | A549 (Lung) | 10.89 | Apoptosis induction | [10] |
| Cu-complex | A-549 and MCF-7 | 37.03 and 39.43 | DNA photocleavage | [11] |
Table 3: Antimicrobial Activity of Quinoline-derived Schiff Bases
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Q7 | S. aureus | 1.6 | [1] |
| Q8 | E. coli | 1.6 | [1] |
| Q8 | K. pneumoniae | 0.0125 | [1] |
| - | Bacillus subtilis & Pseudomonas aeruginosa | 0.5 - 64 | [12] |
Applications in Drug Development
Anticancer Activity
Schiff bases derived from quinoline are a promising class of compounds for the development of novel anticancer agents.[13] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and the generation of reactive oxygen species (ROS).[13][14] Metal complexes of these Schiff bases often exhibit enhanced anticancer activity.[13] For instance, certain quinoline-benzothiazole containing Schiff's bases have shown promising anticancer activity against MCF-7 and A549 cell lines.[10] Copper(II) complexes of quinoline-derived Schiff bases have been reported to induce apoptosis in tumor cells through a ROS-mediated mitochondrial pathway.[14]
Signaling Pathway Diagram:
Caption: Proposed apoptotic pathway induced by quinoline Schiff bases.
Antimicrobial Activity
Quinoline Schiff bases and their metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][15] The incorporation of a metal ion into the Schiff base ligand can enhance its biological activity.[1][4] For example, silver(I) complexes of quinoline functionalized Schiff bases have shown excellent antibacterial activities against various strains, including S. aureus, E. coli, and K. pneumoniae.[1] The mechanism of action is thought to involve the disruption of microbial membranes and inhibition of essential enzymes.[16]
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocol, coupled with the significant anticancer and antimicrobial activities exhibited by these compounds, makes them attractive candidates for further investigation in drug discovery and development programs. The data presented in this application note highlights the potential of this chemical scaffold and provides a solid foundation for researchers in the field.
References
- 1. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 11. Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes - Arabian Journal of Chemistry [arabjchem.org]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation Reactions with Quinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in the discovery of novel therapeutic agents. The Knoevenagel condensation is a versatile and efficient carbon-carbon bond-forming reaction that is widely employed in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to afford an α,β-unsaturated product.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of Quinoline-5-carbaldehyde with various active methylene compounds. The resulting quinolin-5-ylmethylene derivatives are valuable intermediates and potential drug candidates in their own right, offering a platform for the development of new therapeutic agents. Quinoline-based compounds are known to exert their biological effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds, based on generalized protocols and analogous reactions from the literature.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 h | 85 - 95 | Adapted from[3] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 4 - 8 h | 80 - 90 | Adapted from[3] |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 3 - 6 h | 80 - 90 | Adapted from[4] |
| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 3 - 6 h | 85 - 95 | Adapted from[4] |
| Meldrum's Acid | Proline | Acetonitrile | Room Temp | 1 - 3 h | 90 - 98 | Adapted from[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with selected active methylene compounds. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Piperidine-Catalyzed Condensation of this compound with Malononitrile
This protocol describes a classic and efficient method for the synthesis of (E)-2-(quinolin-5-ylmethylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (15-20 mL per gram of aldehyde).
-
To the stirred solution, add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain (E)-2-(quinolin-5-ylmethylene)malononitrile.
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol is suitable for the synthesis of (E)-ethyl 2-cyano-3-(quinolin-5-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and ammonium acetate (0.2 eq) in toluene (20-30 mL).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure (E)-ethyl 2-cyano-3-(quinolin-5-yl)acrylate.
-
Characterize the product by spectroscopic methods.
Visualizations
Experimental Workflow for Knoevenagel Condensation
References
- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. eurekaselect.com [eurekaselect.com]
Synthesis of Quinoline-5-Carbaldehyde-Based Chalcone Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone derivatives using Quinoline-5-carbaldehyde as a key precursor. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic applications, particularly as anticancer agents. The protocols outlined below are based on established Claisen-Schmidt condensation reactions and include methodologies for the evaluation of their biological activity.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, into the chalcone framework has been shown to yield derivatives with potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these hybrid molecules is primarily achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.[4]
This guide offers a comprehensive overview of the synthesis, purification, and biological evaluation of these promising compounds.
Data Presentation: Anticancer Activity of Quinoline-Chalcone Derivatives
The following table summarizes the in vitro anticancer activity of representative quinoline-chalcone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| 9i | A549 (Lung) | 1.91 | [5] |
| K-562 (Leukemia) | 5.29 | [5] | |
| 9j | A549 (Lung) | - | [5] |
| K-562 (Leukemia) | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted acetophenone (e.g., 4-aminoacetophenone).
Materials:
-
This compound
-
4-aminoacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl, dilute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or oven at a low temperature.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline-chalcone derivatives in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.[1][5]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat the cancer cells with the desired concentration of the quinoline-chalcone derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis, such as Caspase-3 and PARP, in cells treated with the synthesized compounds.[7]
Materials:
-
Treated and untreated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved Caspase-3 and cleaved PARP will indicate the level of apoptosis induction.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of quinoline-chalcone derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-chalcone derivatives.
Signaling Pathway: Induction of Apoptosis
Caption: Intrinsic apoptosis pathway induced by quinoline-chalcone derivatives through ROS generation and caspase activation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Application of Quinoline-5-carbaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoline-5-carbaldehyde is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of its aldehyde functional group, coupled with the bio-active quinoline scaffold, makes it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, with a focus on Schiff bases and pyrazolo[4,3-c]quinolines, which have demonstrated significant biological activities.
Synthesis of Quinoline-Based Schiff Bases
Schiff bases derived from this compound are a prominent class of compounds with a wide spectrum of pharmacological applications, including anticancer, antibacterial, antifungal, and antioxidant activities.[1][2][3] The formation of the azomethine group (>C=N-) through the condensation of this compound with various primary amines is a straightforward and efficient synthetic strategy.[1] The biological activity of these Schiff bases can be further enhanced by coordination with transition metal ions.[1]
Experimental Protocol: General Synthesis of this compound Schiff Bases
This protocol is a generalized procedure based on common synthetic methodologies for Schiff base formation.[4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-anisidine, o-phenylenediamine)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Crushed ice
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound (0.01 mol) and the desired primary amine (0.01 mol) in ethanol.
-
Add 2-4 drops of concentrated sulfuric acid to the solution as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice.
-
The precipitated Schiff base is then collected by filtration.
-
Wash the solid product with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
-
Characterize the final compound using spectroscopic methods such as FTIR, NMR, and mass spectrometry.[4]
Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their potential as anti-inflammatory and anticancer agents.[6][7] The synthesis of these compounds can be achieved through multi-step reactions, often involving quinoline-carbaldehyde derivatives as key intermediates. One common strategy involves the formation of a quinoline scaffold followed by the annulation of the pyrazole ring.[6]
Experimental Protocol: Synthesis of 3-Aryl-5H-pyrazolo[4,3-c]quinolines
The following is a representative protocol for the synthesis of pyrazolo[4,3-c]quinolines, which involves the cyclization of an alkylated 3-aroyl-1H-quinolin-4-one with hydrazine.[8] While not directly starting from this compound, this highlights a key synthetic route for this class of compounds where related quinoline aldehydes are crucial.
Materials:
-
4-Chloroquinoline-3-carbaldehyde (as a precursor to the quinoline scaffold)
-
Substituted anilines
-
Hydrazine hydrate
-
Acetic acid
-
Sodium hydride
-
Alkyl halides
-
Dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of 4-(Substituted phenylamino)-1H-pyrazolo[4,3-c]quinolin-3-amine derivatives
-
A mixture of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine and a substituted aniline is reacted to yield the corresponding 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivative.[7]
Step 2: Hydrazine-mediated cyclization
-
The intermediate from the previous step is subjected to cyclization using hydrazine hydrate in acetic acid to form the final pyrazolo[4,3-c]quinoline ring system.[8]
Note: The specific reaction conditions, including temperature and reaction time, will vary depending on the specific substrates used. Optimization of these parameters is crucial for achieving high yields.
Quantitative Data Summary
The following tables summarize key quantitative data for representative heterocyclic compounds derived from quinoline-carbaldehydes and related structures.
Table 1: Antimicrobial Activity of Quinoline-Derived Schiff Bases [4]
| Compound | Test Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Quinoline Schiff Base with Aniline | Staphylococcus aureus | 16 |
| Quinoline Schiff Base with p-Anisidine | Staphylococcus aureus | 8 |
| Quinoline Schiff Base with o-Phenylenediamine | Staphylococcus aureus | 4 |
| Quinoline Schiff Base with Aniline | Escherichia coli | 32 |
| Quinoline Schiff Base with p-Anisidine | Escherichia coli | 16 |
| Quinoline Schiff Base with o-Phenylenediamine | Escherichia coli | 8 |
Table 2: Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives [7]
| Compound | IC50 for NO Inhibition (μM) in LPS-induced RAW 264.7 cells |
| 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) | 0.39 |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) | 0.15 |
| 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) | 0.14 |
| 1400W (Positive Control) | 0.16 |
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Logical Relationship in Pyrazolo[4,3-c]quinoline Synthesis
Caption: Key steps in pyrazolo[4,3-c]quinoline synthesis.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinoline-5-carbaldehyde in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of fluorescent probes derived from quinoline-5-carbaldehyde. This document offers detailed experimental protocols, data summaries, and visual representations of signaling pathways and workflows to facilitate the application of these powerful analytical tools in research and development. Quinoline-based fluorescent probes are widely recognized for their utility in detecting metal ions and for bioimaging applications, owing to their favorable photophysical properties and the versatility of the quinoline scaffold.[1][2]
Application: Fluorescent Detection of Zinc Ions (Zn²⁺)
Quinoline-based probes are particularly effective for the detection of Zn²⁺, an essential metal ion involved in numerous biological processes.[3] The probes typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to Zn²⁺. This is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF).
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The CHEF effect is a common mechanism for "turn-on" fluorescent probes. In the free ligand (the probe), a non-radiative decay pathway, such as photoinduced electron transfer (PET), quenches the fluorescence. Upon chelation with a metal ion like Zn²⁺, this non-radiative pathway is inhibited, leading to a significant enhancement of the fluorescence emission.
Experimental Protocol: Synthesis of a Quinoline-Schiff Base Probe for Zn²⁺
This protocol describes the synthesis of a fluorescent probe for Zn²⁺ detection via a Schiff base condensation reaction.
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
2-Hydrazineylpyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol) and 2-hydrazineylpyridine (109 mg, 1 mmol) in 10 mL of ethanol in a round-bottom flask.[4]
-
Reflux the mixture at 90°C for 2 hours with constant stirring.[4]
-
After cooling to room temperature, collect the precipitated light yellow acicular crystals by filtration.[4]
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum.
Experimental Protocol: Fluorescent Detection of Zn²⁺ in Aqueous Samples
This protocol outlines the procedure for using a quinoline-based fluorescent probe to detect Zn²⁺ in a water sample.
Materials:
-
Stock solution of the quinoline-based fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solution of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired solvent system (e.g., a mixture of DMSO and water).
-
To a cuvette, add the probe solution.
-
Record the fluorescence emission spectrum of the probe solution alone (this will serve as the baseline).
-
Add a known concentration of the Zn²⁺ solution to the cuvette and mix thoroughly.
-
Record the fluorescence emission spectrum of the mixture. A significant increase in fluorescence intensity indicates the presence of Zn²⁺.
-
To test for selectivity, repeat steps 3-5 with other metal ion solutions instead of Zn²⁺. The fluorescence response should be significantly lower for other metal ions.
Quantitative Data for Quinoline-Based Zn²⁺ Probes
| Probe Name/Reference | Excitation (λex) (nm) | Emission (λem) (nm) | Detection Limit | Quantum Yield (Φ) | Stoichiometry (Probe:Zn²⁺) |
| QP2[4] | 342 / 375 | 524 | 17.7 nM | Not Reported | 2:1 |
| QDTD[5] | Not Reported | Not Reported | 0.27 µM | Not Reported | Not Reported |
| QLSA[6] | Not Reported | Not Reported | 21 nM | Not Reported | Not Reported |
| TQ[7] | Not Reported | 517.5 | 69.5 nM | Not Reported | 1:1 |
Application: Live Cell Imaging
Fluorescent probes derived from this compound can be used for imaging in living cells due to their good biocompatibility, cell permeability, and the ability to target specific analytes or organelles.
Experimental Workflow: Live Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a quinoline-based fluorescent probe.
Experimental Protocol: Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general procedure for visualizing intracellular Zn²⁺ using a quinoline-based fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Quinoline-based fluorescent probe for Zn²⁺.
-
ZnSO₄ solution.
-
Confocal laser scanning microscope.
Procedure:
-
Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
When the cells reach the desired confluency, wash them three times with PBS.
-
Incubate the cells with the fluorescent probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove any excess probe.
-
For imaging intracellular Zn²⁺, incubate the probe-loaded cells with a solution of ZnSO₄ (e.g., 50 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
Synthesis of this compound Derivatives
The versatility of the quinoline scaffold allows for the synthesis of a wide range of fluorescent probes with tailored properties.[6] A common synthetic route is the Schiff base condensation.
General Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and characterization of a quinoline-based fluorescent probe.
Photophysical Properties of Representative Quinoline-Based Probes
The photophysical properties of quinoline-based probes can be tuned by modifying the substituents on the quinoline ring and the Schiff base moiety.[8]
| Probe/Derivative | Solvent | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) |
| 3aa[8] | CHCl₃ | 275, 354 | 448 | 0.12 |
| 3ba[8] | CHCl₃ | 274, 369 | 441 | 0.47 |
| 3ca[8] | CHCl₃ | 276, 370 | 429 | 0.80 |
| 3bb[8] | DMSO | 273, 326, 431 | 506 | 0.72 |
| 3bc[8] | MeOH | 275, 297, 381 | 490 | 0.83 |
Note: The data presented in these tables are compiled from the cited literature and are intended to be representative. For specific applications, it is crucial to consult the original research articles for detailed experimental conditions and data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Synthesis and Applications of Fluorescent Chemosensors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Metal Complexes of Quinoline-5-carbaldehyde Schiff Base Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1][2] When quinoline-5-carbaldehyde is condensed with a primary amine, it forms a Schiff base, a versatile ligand characterized by an azomethine (-C=N-) group.[1][3] These Schiff base ligands can coordinate with various transition metal ions to form stable metal complexes.[3][4] The process of chelation often enhances the biological activity of the parent ligand, leading to complexes with potent anticancer, antimicrobial, antioxidant, and catalytic properties.[1][2] This document provides detailed protocols for the synthesis, characterization, and evaluation of these promising metal complexes.
Section 1: Synthesis and Characterization Protocols
The synthesis of these complexes is a straightforward two-step process involving the initial formation of the Schiff base ligand followed by its reaction with a metal salt.
Protocol 1.1: General Synthesis of this compound Schiff Base Ligands
This protocol describes the condensation reaction between this compound and a primary amine to yield the Schiff base ligand.
Materials:
-
This compound (1 equivalent)
-
Substituted primary amine (e.g., aniline, 2-aminophenol) (1 equivalent)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalyst, a few drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol (30 mL) in a round-bottom flask with continuous stirring.
-
In a separate beaker, dissolve the selected primary amine (1 equivalent) in ethanol (20 mL).
-
Add the ethanolic solution of the amine dropwise to the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Attach a reflux condenser and heat the mixture under reflux for 2-4 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.[4]
Protocol 1.2: General Synthesis of Metal(II) Complexes
This protocol outlines the chelation of the synthesized Schiff base ligand with a divalent metal salt.
Materials:
-
Synthesized Schiff base ligand (2 equivalents)
-
Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, NiCl₂, Zn(OAc)₂) (1 equivalent)
-
Methanol or Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot methanol (30 mL) in a round-bottom flask.[5]
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in methanol (15 mL).
-
Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.[4]
-
Adjust the pH to be slightly basic (pH 7-8) by adding a 10% methanolic NaOH solution if necessary to facilitate deprotonation and complexation.[5]
-
Attach a reflux condenser and heat the mixture under reflux for 3-6 hours. The formation of a colored precipitate indicates complex formation.[5]
-
After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Wash the solid product with methanol to remove any unreacted starting materials.[6]
-
Dry the final metal complex in a vacuum desiccator.
Section 2: Application in Cancer Research
Application Note 2.1: Anticancer Activity
Metal complexes of quinoline Schiff bases have demonstrated significant cytotoxic activity against various human cancer cell lines.[7] The chelation with metal ions like copper, cobalt, and nickel often enhances the anticancer potency compared to the free ligand.[1][7] The proposed mechanisms of action include DNA binding and cleavage, induction of apoptosis, and cell cycle arrest.[7][8] The copper(II) complexes, in particular, have shown prominent results, with some exhibiting higher potency than the standard drug cisplatin against certain cell lines.[7][9]
Table 2.1: In Vitro Cytotoxicity of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers and are intended to show the potential activity. IC₅₀ is the concentration required to inhibit 50% of cell growth.)
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Complex | A-549 (Lung) | 37.03 | [1][8] |
| Cu(II) Complex | MCF-7 (Breast) | 39.43 | [1][8] |
| Co(II) Complex | HeLa (Cervical) | ~25 | [9] |
| Co(II) Complex | A-549 (Lung) | ~30 | [9] |
| Ag(I) Complex (Q7) | HELA (Cervical) | ~10-20 | [10] |
| Cu(II) Complex | MCF-7 (Breast) | 3.79 µg/mL | [7] |
Protocol 2.1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test complexes dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
DMSO (for formazan solubilization)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test complexes in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Section 3: Application in Antimicrobial Research
Application Note 3.1: Antimicrobial Activity
The global rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline Schiff base metal complexes have emerged as promising candidates, exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[10][15] The chelation of the ligand with metal ions is known to enhance its antimicrobial properties. This enhancement is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[16]
Table 3.1: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.)
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Ag(I) Complex (Q8) | E. coli | 1.6 | [10] |
| Ag(I) Complex (Q7) | S. aureus | 1.6 | [10] |
| Ag(I) Complex (Q8) | K. pneumoniae | 0.0125 | [10] |
| Cu(II) Complex | S. aureus | >100 | [15] |
| Cu(II) Complex | E. coli | >100 | [15] |
| Ru(II) Complex | S. aureus | 2 - 8 | [17] |
Protocol 3.1: Broth Microdilution Method for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various microbial strains.[18]
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Culture broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test complexes dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound (in broth) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.[16]
Section 4: Application in Antioxidant Assays
Application Note 4.1: Antioxidant Activity
Free radicals and reactive oxygen species (ROS) are implicated in the pathology of numerous diseases. Antioxidants can neutralize these harmful species. Quinoline Schiff base metal complexes have been reported to possess significant free radical scavenging abilities.[10] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the ability of the complex to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance.
Table 4.1: DPPH Radical Scavenging Activity of Representative Quinoline Schiff Base Metal Complexes (Note: The following data are illustrative examples from studies on various quinoline-carbaldehyde isomers. IC₅₀ is the concentration required to scavenge 50% of DPPH free radicals.)
| Compound/Complex | Antioxidant Activity | IC₅₀ | Reference |
| Ag(I) Complex (Fluorine substituent) | DPPH Scavenging | 0.95 mg/mL | [10] |
| Ag(I) Complex (Thiophene moiety) | DPPH Scavenging | 2.22 mg/mL | [10] |
| Ascorbic Acid (Standard) | DPPH Scavenging | 2.68 mg/mL | [10] |
| Furo[2,3-f]quinoline derivative | DPPH Scavenging | ~85% inhibition at 1000 ppm | [19] |
Protocol 4.1: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the synthesized complexes.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test complexes dissolved in methanol
-
Ascorbic acid or Butylated hydroxytoluene (BHT) as a standard antioxidant
-
96-well plate or cuvettes
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[19]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution (at various concentrations).[20]
-
Control: Prepare a control sample containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.[2]
Section 5: Overall Experimental Workflow
The following diagram provides a comprehensive overview of the workflow from synthesis to biological evaluation of this compound Schiff base metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bepls.com [bepls.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes - Arabian Journal of Chemistry [arabjchem.org]
- 9. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iau.ir [journals.iau.ir]
- 20. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline-5-carbaldehyde
Welcome to the technical support center for the synthesis of Quinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound using common formylation methods.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings. In the context of quinoline synthesis, it is often used for the cyclization of N-arylacetamides to yield chloroquinoline carbaldehydes.[1]
Issue 1: Low or No Yield of this compound
-
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Instability: The Vilsmeier reagent (formed from DMF and POCl₃) can be thermally unstable.[2] Ensure it is prepared at a low temperature (0-10°C) to prevent decomposition.[2]
-
Moisture Contamination: The reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use high-purity, dry DMF and POCl₃. Impurities in DMF can negatively impact the reaction.[3]
-
Stoichiometry: The molar ratio of the reactants is crucial. An excess of the Vilsmeier reagent is often required. The optimal ratio of Acetanilide:DMF:POCl₃ can vary, with ratios up to 1:3:15 being reported. A systematic optimization of the POCl₃ amount (from 3 to 15 moles) can significantly impact the yield.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation and cyclization often require heating.[1] The optimal temperature can range from room temperature to 120°C, depending on the substrate's reactivity.[2] For the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, heating at 80-90°C is common.[1] However, for some substrates, higher temperatures can lead to product degradation. Careful temperature control is essential.
-
Reaction Time: The reaction time can vary from a few hours to over 16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of byproducts.
-
-
Substrate Reactivity:
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the starting aniline or acetanilide plays a significant role. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution and generally lead to higher yields and shorter reaction times.[3] Conversely, strong electron-withdrawing groups can deactivate the ring and result in poor or no yield.
-
-
Work-up Procedure:
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my Vilsmeier-Haack reaction. What are these byproducts and how can I minimize them?
-
Answer: Side product formation is a common issue. Here are some likely side products and how to address them:
-
Di-formylated Products: Highly activated substrates can undergo formylation at multiple positions.
-
Chlorinated Byproducts: The Vilsmeier reagent can also act as a chlorinating agent, especially at higher temperatures.[5]
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride with DMF.[5]
-
-
Aryl Formates: For substrates containing hydroxyl groups, such as 8-hydroxyquinoline, reaction with POCl₃ or the Vilsmeier reagent can lead to the formation of aryl formates.[4]
-
Solution: Protecting the hydroxyl group before the Vilsmeier-Haack reaction may be necessary to prevent this side reaction.
-
-
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[6]
Issue 1: Low Yield of this compound
-
Question: My Reimer-Tiemann reaction for the synthesis of 8-hydroxythis compound gives a very low yield. What are the common pitfalls and how can I improve it?
-
Answer: The Reimer-Tiemann reaction is often plagued by low yields. Here are some key areas to focus on for improvement:
-
Reaction Conditions:
-
Base Concentration: A high concentration of a strong base (e.g., potassium or sodium hydroxide) is required to deprotonate both the chloroform and the phenol.[7]
-
Temperature: The reaction is typically carried out at elevated temperatures (around 70°C).[7]
-
Biphasic System: Since chloroform and aqueous hydroxide are immiscible, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6] The use of a phase-transfer catalyst can sometimes improve yields.
-
Slow Addition of Chloroform: Adding the chloroform slowly over a period of time can help to control the exothermic reaction and minimize side reactions.[7]
-
-
Side Reactions:
-
Issue 2: Poor Regioselectivity
-
Question: My Reimer-Tiemann reaction on 8-hydroxyquinoline is producing a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers. How can I improve the regioselectivity for the 5-position?
-
Answer: Controlling regioselectivity in the Reimer-Tiemann reaction is challenging. The formylation of 8-hydroxyquinoline can lead to substitution at both the C5 and C7 positions.[4]
-
Steric Hindrance: In some cases, introducing a bulky substituent at a position that sterically hinders one of the reactive sites can improve selectivity. For example, the formylation of 2-methylquinolin-8-ol has been reported to lead exclusively to 8-hydroxy-2-methylthis compound.[4]
-
Chelation Control: The regioselectivity can be influenced by the coordination of the intermediate with the metal cation of the base. The exact mechanism is complex and can be substrate-dependent.
-
Alternative Methods: If high regioselectivity is critical, other formylation methods like the Duff reaction or a directed ortho-metalation approach might be more suitable.
-
Troubleshooting Workflow for Reimer-Tiemann Reaction
Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.
Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically for phenols.[9]
Issue 1: Low Yield
-
Question: The Duff reaction for the formylation of 8-hydroxyquinoline is giving a very low yield. What factors influence the yield and how can I optimize it?
-
Answer: The Duff reaction is known for being generally inefficient.[9] However, several factors can be optimized:
-
Acidic Medium: The reaction requires an acidic environment. Trifluoroacetic acid (TFA) has been used as a solvent and catalyst, sometimes leading to improved results compared to the traditional glycerol or acetic acid.[10]
-
Temperature: The reaction is often carried out at elevated temperatures.[10]
-
Substrate Reactivity: The Duff reaction works best with strongly electron-donating substituents on the aromatic ring.[9]
-
Hydrolysis Step: The final hydrolysis step is crucial to liberate the aldehyde from the intermediate.
-
Issue 2: Complex Product Mixture
-
Question: My Duff reaction is producing a complex mixture of products that is difficult to purify. What are the likely side products?
-
Answer: The Duff reaction can lead to the formation of multiple products, including di-formylated compounds if multiple ortho positions are available.[9] The reaction mechanism involves several intermediates, and incomplete reaction or side reactions can lead to a complex mixture. Careful purification by column chromatography is often necessary.
Purification of this compound
Issue: Difficulty in purifying the final product.
-
Question: I am having trouble purifying my crude this compound. What are the recommended methods?
-
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[11] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A mixture of solvents may be necessary to achieve the desired solubility profile.
-
Column Chromatography: For separating mixtures of closely related compounds, such as regioisomers or products with similar polarities, column chromatography is the preferred method.[12] Silica gel is a common stationary phase, and the eluent is chosen based on the polarity of the compounds to be separated. A gradient of solvents (e.g., hexane and ethyl acetate) is often used to achieve good separation.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthesis method generally gives the highest yield for this compound?
-
A1: The yields can vary significantly depending on the specific substrate and reaction conditions. For the formylation of 8-hydroxyquinoline, the Reimer-Tiemann reaction can give yields of around 38% for the 5-carbaldehyde, but also produces the 7-carbaldehyde isomer.[4] The Vilsmeier-Haack reaction on N-arylacetamides can provide good to moderate yields, especially with electron-donating groups on the aniline ring. The Duff reaction is often reported to have lower yields.[9]
-
-
Q2: How can I confirm the identity and purity of my synthesized this compound?
-
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the aldehyde carbonyl group.
-
Melting Point: A sharp melting point close to the literature value is an indicator of purity.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and identify the number of components in a sample.
-
-
-
Q3: Are there any safety precautions I should be aware of when performing these syntheses?
-
A3: Yes, several of the reagents used are hazardous:
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Chloroform: Is a suspected carcinogen and should be handled with care in a well-ventilated area or fume hood.
-
Strong Acids and Bases: Require careful handling and appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Derivatives
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |
| Vilsmeier-Haack | N-Arylacetamides | DMF, POCl₃ | Good to Moderate | Good for a range of substituted anilines; often regioselective. | Requires anhydrous conditions; POCl₃ is hazardous; may not be suitable for substrates with sensitive functional groups. | [1] |
| Reimer-Tiemann | 8-Hydroxyquinoline | Chloroform, Strong Base (e.g., KOH) | ~10-40% for 5-isomer | Uses readily available starting materials. | Often low yields; poor regioselectivity (produces 5- and 7-isomers); formation of byproducts. | [4] |
| Duff Reaction | 8-Hydroxyquinoline | Hexamine, Acid (e.g., TFA) | Generally low | Uses inexpensive reagents; simple procedure. | Inefficient; can produce complex product mixtures. | [9][10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline from Acetanilide (General Procedure)[2]
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture for 30 minutes at 0-5°C.
-
Reaction: Add the substituted acetanilide portion-wise to the Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the mixture with a saturated sodium carbonate solution. Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Reimer-Tiemann Synthesis of 8-Hydroxythis compound[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline in ethanol.
-
Base Addition: Add a concentrated aqueous solution of potassium hydroxide.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining reflux.
-
Reaction Completion: Continue refluxing for several hours after the chloroform addition is complete. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Acidification and Extraction: Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 5- and 7-isomers.
Protocol 3: Duff Reaction for the Formylation of 8-Hydroxyquinoline (General Procedure)[12]
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline and hexamine in a suitable acidic solvent (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).
-
Heating: Heat the reaction mixture at a temperature typically ranging from 100 to 150°C for several hours.
-
Hydrolysis: Cool the reaction mixture and add water and a strong acid (e.g., sulfuric acid). Heat the mixture again to hydrolyze the intermediate.
-
Work-up and Isolation: Cool the mixture and neutralize it with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
References
- 1. chemijournal.com [chemijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Quinolines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack formylation of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is the "Vilsmeier Reagent"?
A: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The key reactant, known as the Vilsmeier reagent, is an electrophilic chloroiminium salt. It is typically formed in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.
Q2: Which position on the quinoline ring is typically formylated?
A: The Vilsmeier-Haack reaction on quinolines, particularly when starting from N-arylacetamides (a common precursor route), typically results in the formation of 2-chloro-3-formylquinolines.[3][4] This occurs through a cyclization and formylation sequence where the formyl group is introduced at the C3 position. The regioselectivity is influenced by the electronic and steric properties of substituents on the quinoline precursor.
Q3: What is the effect of substituents on the starting materials?
A: When synthesizing quinolines via Vilsmeier-Haack cyclization of acetanilides, the nature of the substituent on the acetanilide ring plays a crucial role. Electron-donating groups (EDGs) on the aromatic ring generally facilitate the reaction, leading to better yields and shorter reaction times.[3][4] Conversely, electron-withdrawing groups (EWGs) tend to decrease the reactivity, resulting in lower yields and requiring longer reaction times or harsher conditions.[5]
Q4: Can alternative formylating agents be used?
A: Yes, while the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent. Alternatives include using oxalyl chloride or thionyl chloride in place of POCl₃.[6] These may be beneficial in specific cases to avoid side reactions like unwanted chlorination.
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of quinolines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | - Inactive Substrate: The quinoline ring may be deactivated by strong electron-withdrawing groups.[5] - Impure Reagents: Moisture in DMF or degraded POCl₃ can inhibit the formation of the active Vilsmeier reagent.[7] - Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy or run to completion.[3][4] - Incorrect Stoichiometry: An improper ratio of substrate to Vilsmeier reagent can lead to poor conversion. | - Increase Reaction Temperature: For deactivated substrates, higher temperatures (e.g., 80-90°C) may be necessary.[3] - Use Fresh/Dry Reagents: Ensure DMF is anhydrous and use freshly opened or distilled POCl₃.[7] - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[6] - Adjust Stoichiometry: Systematically vary the molar equivalents of the Vilsmeier reagent. An excess (up to 12 moles of POCl₃ per mole of substrate) has been shown to improve yields in some cases. |
| 2. Formation of Multiple Products / Side Reactions | - Over-formylation: Highly activated substrates can undergo di- or tri-formylation.[6] - Chlorination: Excess POCl₃ or prolonged heating can sometimes lead to the chlorination of the aromatic ring as a side reaction.[6] - Polymerization/Degradation: Harsh reaction conditions (high temperature, long duration) can lead to the formation of intractable tars.[8] | - Control Stoichiometry: Use a molar ratio of Vilsmeier reagent to substrate closer to 1:1 or 1.5:1 to favor mono-formylation.[6] - Control Temperature: Perform the reaction at the lowest effective temperature (e.g., start at 0°C and slowly warm up).[6] - Modify Order of Addition: Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[6] - Prompt Work-up: Once the reaction is complete, immediately proceed to the work-up to minimize side reactions.[6] |
| 3. Difficult Work-up / Product Isolation | - No Precipitate Formation: The product may be soluble in the acidic aqueous mixture, or the intermediate iminium salt has not fully hydrolyzed.[8] - Oily/Tarry Product: The crude product may be impure, containing byproducts or residual DMF. | - Ensure Complete Hydrolysis: Pouring the hot reaction mixture into crushed ice with vigorous stirring is often effective for precipitating the product.[8] - Basification is Crucial: The reaction mixture is highly acidic. Neutralize carefully with a base (e.g., sodium bicarbonate, sodium hydroxide) to a pH of 6-7 to precipitate the free amine product.[8] - Purification: If a clean precipitate is not obtained, perform an extraction with a suitable organic solvent (e.g., DCM, Ethyl Acetate). Purify the crude product via column chromatography or recrystallization.[5][8] |
Quantitative Data on Reaction Conditions
The optimization of the Vilsmeier-Haack reaction often involves screening different parameters. The following tables summarize findings from literature for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.
Table 1: Effect of POCl₃ Molar Equivalents (Substrate: m-methoxyacetanilide, Solvent: DMF, Temperature: 90°C)
| Molar Equivalents of POCl₃ | Yield of 2-chloro-3-formyl-7-methoxyquinoline (%) |
| 3 | Low |
| 6 | Moderate |
| 9 | Good |
| 12 | 85% (Optimal) |
| 15 | Decreased |
| Data adapted from a study on Vilsmeier cyclisation. |
Table 2: Influence of Substituent on Acetanilide on Yield (Conditions: 12 eq. POCl₃, DMF, 90°C)
| Substituent on Acetanilide | Position | Yield (%) | Reaction Time (h) |
| -OCH₃ | meta | 85 | 3 |
| -CH₃ | meta | 82 | 4 |
| -H | - | 70 | 6 |
| -Cl | meta | 65 | 8 |
| -NO₂ | meta | 40 | 12 |
| Data compiled from studies on substituted acetanilides.[3][4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
This protocol is a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with constant stirring, ensuring the temperature does not rise above 5°C.[3] After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Reaction: To the pre-formed Vilsmeier reagent, add the acetanilide substrate portion-wise or as a solution in a minimal amount of DMF.
-
Heating: After the addition of the substrate, slowly allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically 80-90°C) using an oil bath.[3] The reaction time can vary from 4 to 10 hours depending on the substrate.[3][4]
-
Monitoring: Track the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[8]
-
Neutralization & Isolation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 6-7. The product will often precipitate as a solid.[8] Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the Vilsmeier reagent to the final aldehyde product.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Experimental Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the reaction.
Caption: A logical workflow for troubleshooting the reaction.
References
Technical Support Center: Reducing Byproducts in the Reimer-Tiemann Formylation of Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Reimer-Tiemann formylation of quinolines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Reimer-Tiemann reaction and why is it used for quinolines?
The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols and other activated aromatic compounds, such as hydroxyquinolines.[1] It typically employs chloroform (CHCl₃) and a strong base in a biphasic system to introduce a formyl (-CHO) group onto the aromatic ring.[2] For hydroxyquinolines, this reaction can be a direct method to synthesize valuable aldehyde derivatives, which are precursors for various pharmaceuticals and biologically active molecules.[3]
Q2: What are the most common byproducts in the Reimer-Tiemann formylation of quinolines?
While specific quantitative data for quinolines is scarce, by analogy with phenols, several types of byproducts can be anticipated:
-
Para-formylated isomers: Although the reaction typically favors ortho-formylation, para-substituted products can also be formed.[3]
-
Di-formylated products: If multiple activated positions are available on the quinoline ring, double formylation can occur, as has been observed in the formylation of 8-hydroxyquinoline to yield 8-hydroxyquinoline-5,7-dicarbaldehyde.[4]
-
Unreacted starting material: Due to the often low yields of the reaction, a significant amount of the initial hydroxyquinoline may remain.
-
Tar/Polymeric materials: The harsh basic conditions and exothermic nature of the reaction can lead to the formation of complex, tar-like substances.[2]
-
Dichlorocyclohexadienones: In some cases, the dichlorocarbene intermediate can add to the aromatic ring without subsequent hydrolysis to the aldehyde, leading to the formation of dichlorocyclohexadienone derivatives.
-
Ring expansion products: While more common with substrates like indoles (which can rearrange to form chloroquinolines), the possibility of ring expansion under Reimer-Tiemann conditions should be considered with certain quinoline derivatives.
Q3: My Reimer-Tiemann reaction on 8-hydroxyquinoline is giving a very low yield. Is this normal?
Yes, low yields are a known limitation of the Reimer-Tiemann reaction.[5] For instance, the formylation of 5-methyl-8-hydroxyquinoline has been reported to yield the desired aldehyde in only 8%.[4] The reaction is sensitive to conditions and can be difficult to optimize.
Q4: Are there better alternative methods for formylating hydroxyquinolines?
Several alternative methods exist that may offer higher yields and better selectivity:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and is known for ortho-formylation of phenols.[6][7] It has been successfully applied to the formylation of 6-hydroxyquinoline.[4]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (e.g., POCl₃/DMF) and is effective for formylating electron-rich aromatic compounds.[8][9]
-
Oxidation of Methylquinolines: If a methyl-substituted hydroxyquinoline is available, it can be oxidized to the corresponding aldehyde using reagents like selenium dioxide (SeO₂). This method can provide good yields, with reports of up to 74.5% for the conversion of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inefficient mixing of the biphasic system. 2. Reaction temperature is too low or too high. 3. Insufficient concentration of the dichlorocarbene intermediate. 4. Deactivation of the quinoline substrate. | 1. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transport of reactants.[2] 2. The reaction often requires initial heating to start, but can be highly exothermic.[2] Monitor and control the temperature carefully, typically in the range of 60-70°C. 3. Use a sufficient excess of chloroform and a strong base (e.g., NaOH or KOH). 4. Ensure the hydroxyl group is deprotonated by the base to activate the ring for electrophilic attack. |
| Formation of Multiple Products (Isomers, Di-formylation) | 1. Multiple activated positions on the quinoline ring. 2. Reaction conditions favoring para-substitution or multiple substitutions. | 1. If possible, use a starting material with blocking groups on positions you do not want to formylate. 2. Carefully control the stoichiometry of the reactants. A large excess of chloroform and base may promote di-formylation. Lowering the reaction temperature might improve selectivity. |
| Excessive Tar/Polymer Formation | 1. Reaction temperature is too high, leading to decomposition. 2. Prolonged reaction time under harsh basic conditions. | 1. Maintain strict temperature control. Add the chloroform dropwise to manage the exotherm.[3] 2. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed or the product concentration ceases to increase. |
| Difficulty in Product Isolation and Purification | 1. Presence of tarry byproducts. 2. The product may be soluble in both aqueous and organic phases. | 1. After acidification of the reaction mixture, consider steam distillation to separate the volatile aldehyde from non-volatile tars. 2. Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can help to protonate or deprotonate the product, altering its solubility and aiding separation. Column chromatography is often necessary for final purification.[10] |
Data on Formylation of Quinolines
Table 1: Reimer-Tiemann Formylation of Substituted 8-Hydroxyquinolines
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
| 5-Methyl-8-hydroxyquinoline | 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | CHCl₃, KOH, H₂O, EtOH | 8.0% | [4] |
| 7-Bromo-8-hydroxy-2-methylquinoline | 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | CHCl₃, KOH, H₂O, EtOH, Reflux | <1% | [4] |
Table 2: Alternative Formylation Methods for Quinolines
| Method | Starting Material | Product | Reagents & Conditions | Yield | Reference |
| Duff Reaction | 6-Hydroxyquinoline | 6-Hydroxythis compound | Hexamethylenetetramine, Acetic Acid | - | [4] |
| Vilsmeier-Haack | N-arylacetamides | 2-chloro-3-formylquinolines | POCl₃, DMF, 90°C | Good to moderate | |
| SeO₂ Oxidation | 8-Hydroxy-2-methylquinoline | 8-Hydroxy-2-quinolinecarbaldehyde | SeO₂, Dioxane, H₂O, Reflux | 74.5% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Reimer-Tiemann Formylation of a Hydroxyquinoline
This is a general protocol adapted from the formylation of phenols and should be optimized for specific quinoline substrates.
-
Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (a significant molar excess, e.g., 10 equivalents) to the flask with vigorous stirring.
-
Heating: Heat the mixture to 60-70°C in a water bath.
-
Chloroform Addition: Add chloroform (e.g., 3-4 equivalents) dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is often exothermic, so be prepared to remove the external heating.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol and excess chloroform by rotary evaporation.
-
Acidification: Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Formylation of 8-Hydroxy-2-methylquinoline via Selenium Dioxide Oxidation[12]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 8-hydroxy-2-methylquinoline (1.0 equivalent), selenium dioxide (1.2 equivalents), dioxane, and a small amount of water.
-
Heating: Heat the mixture under reflux for 24 hours.
-
Work-up: After completion, cool the reaction mixture and concentrate it under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel using 5% ethyl acetate in hexane as the eluent to obtain 8-hydroxy-2-quinolinecarbaldehyde.
Visual Guides
Caption: Mechanism of the Reimer-Tiemann formylation of a hydroxyquinoline.
References
- 1. rroij.com [rroij.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinoline-5-carbaldehyde
Welcome to the technical support center for the purification of Quinoline-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the scale of the purification.
Q2: My this compound appears as a yellow to brown solid. Is this normal?
A2: Yes, this compound is typically a yellow to brown solid.[1] Significant darkening may indicate the presence of impurities or degradation, warranting purification.
Q3: What are the key stability concerns and proper storage conditions for this compound?
A3: this compound is sensitive to air and may be susceptible to oxidation, especially in the presence of light.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis (e.g., N-arylacetamides if using the Vilsmeier-Haack reaction), byproducts from side reactions like self-condensation, and products of oxidation of the aldehyde group. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: My compound is streaking or "tailing" on the TLC plate and the column.
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Question: I'm running a silica gel column, but my compound is streaking badly, leading to poor separation and broad fractions. What's causing this and how can I fix it?
-
Answer: This is a very common issue when purifying basic compounds like quinolines on standard silica gel, which is slightly acidic.[4] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silica, causing the streaking. To resolve this, you should deactivate the silica gel by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃), to your eluent system.[4][5] This will neutralize the acidic sites on the silica and allow for sharp, well-defined bands.
Issue 2: I have low recovery of my compound from the column.
-
Question: After running my column, the total amount of recovered this compound is much lower than what I loaded. Where did my compound go?
-
Answer: Low recovery can be due to irreversible adsorption of the compound onto the acidic silica gel or decomposition during the purification process.[2] To mitigate this, in addition to deactivating the silica with triethylamine, you can also consider using a less acidic stationary phase like alumina (neutral or basic).[2] Employing flash chromatography with positive air pressure can also minimize the contact time between the compound and the stationary phase, reducing the chances of degradation.[2]
Issue 3: My compound is not eluting from the column or is moving too quickly with the solvent front.
-
Question: I'm having trouble getting my compound to move down the column at an appropriate rate. It either stays at the top or comes out immediately. How do I choose the right solvent system?
-
Answer: The polarity of your eluent is critical. You can determine the optimal solvent system by first running a series of tests on a TLC plate.[5]
-
If the compound does not move from the baseline (Rf ≈ 0): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]
-
If the compound moves with the solvent front (Rf ≈ 1): Your eluent is too polar. Decrease the proportion of the polar solvent.[4]
-
A good starting point for many quinoline derivatives is a mixture of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).[1][6] For more polar compounds, a system of methanol in dichloromethane may be effective.[1] An ideal Rf value for good separation on a column is typically in the range of 0.25-0.35.[5]
-
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Question: When I cool the solution, my compound separates as an oil, not as solid crystals. What should I do?
-
Answer: "Oiling out" typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too concentrated.[7] To fix this, try using a lower-boiling point solvent or a solvent mixture. You can also try using a more dilute solution.
Issue 2: No crystals are forming, even after cooling the solution in an ice bath.
-
Question: I've dissolved my compound in the hot solvent and let it cool, but nothing is crystallizing.
-
Answer: This usually means the solution is not saturated, likely because too much solvent was used.[7] You can try a few things:
-
Evaporate some solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[7]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Issue 3: The purity of my compound has not improved significantly after recrystallization.
-
Question: I performed a recrystallization, but a TLC analysis shows that the purity is still low. Why didn't it work?
-
Answer: This can happen if the impurities have very similar solubility characteristics to your desired compound in the chosen solvent.[7] In this case, you should experiment with different solvents or try a two-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not). Also, ensure that the solution cools slowly, as rapid cooling can cause impurities to become trapped in the crystal lattice.[7]
Data Presentation
The following table summarizes typical purification outcomes for quinoline derivatives using different techniques. Note that specific results for this compound may vary based on the initial purity and experimental conditions.
| Purification Method | Compound Type | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Reference |
| Column Chromatography | 8-Hydroxythis compound | Not specified | >98 (by NMR) | ~67 (synthesis yield) | [8] |
| Column Chromatography | 2-Chloro-3-formylquinolines | Crude | Not specified | 60-80 | [9] |
| Heating and Stirring | Quinoline Carboxylic Acid Derivative | 88.37 | >93 | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 v/v).
-
To prevent tailing, add 0.5-1% triethylamine to the chosen eluent.[4]
-
The ideal eluent system should provide an Rf value of approximately 0.25-0.35 for the this compound spot.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
Start with the least polar solvent mixture determined from the TLC analysis. If a gradient elution is needed, gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid (10-20 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes with the undissolved solids. The ideal solvent will dissolve the compound completely when hot.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of well-formed crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of the solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 9. chemijournal.com [chemijournal.com]
Common side reactions in the synthesis of quinoline aldehydes
Welcome to the technical support center for the synthesis of quinoline aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller reaction is producing a low yield of the desired quinoline aldehyde along with a significant amount of polymeric tar. What is causing this and how can I prevent it?
A1: This is a very common issue. The primary cause is the polymerization of the α,β-unsaturated aldehyde or ketone intermediate, which is exacerbated by the strong acidic conditions and high temperatures often used in this reaction.[1]
Troubleshooting Steps:
-
Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can help control the notoriously exothermic nature of the reaction, reducing charring and tar formation.[1]
-
Optimize Reactant Addition: Instead of combining all reactants at once, try a slow, controlled addition of the carbonyl compound to the acidic aniline mixture. This keeps the concentration of the polymerizable intermediate low at any given time.[1]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-condensation and polymerization in the acidic aqueous phase, leading to higher yields of the desired quinoline product.[1]
-
Control Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled with efficient cooling.[1]
Q2: I am attempting to synthesize a 2-chloro-3-formylquinoline using the Vilsmeier-Haack reaction, but the yield is poor. How can I optimize this process?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating activated aromatic systems, but its efficiency in quinoline synthesis from N-arylacetamides can be highly dependent on substrate electronics and reaction conditions.
Troubleshooting Steps:
-
Substrate Electronics: The Vilsmeier cyclization is facilitated by electron-donating groups on the N-arylacetamide.[2] Yields are generally better with these substrates. Conversely, strong electron-withdrawing groups can hinder the reaction.
-
Reagent Stoichiometry: The molar proportion of the Vilsmeier reagent (generated from POCl₃ and DMF) is critical. The reaction conditions should be optimized by varying the molar equivalents of POCl₃, typically ranging from 3 to 15 moles per mole of substrate.
-
Temperature Control: The initial addition of POCl₃ to the substrate in DMF should be performed at low temperatures (0-5°C).[3] The reaction mixture is then typically heated to around 80-90°C for several hours to drive the cyclization.[3] The duration of heating can also be a key parameter to optimize, with some substrates requiring longer reaction times.[3]
A general experimental protocol for this synthesis is provided below.
General Protocol for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines:
-
Preparation: In a fume hood, dissolve the substituted acetanilide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents) in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: Cool the mixture to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the stirred mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for the required time (typically 4-10 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia). The product may precipitate and can be collected by filtration.[1]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent.
Q3: During the oxidation of a 2-methylquinoline to quinaldic aldehyde (quinoline-2-carbaldehyde), I'm observing over-oxidation to the carboxylic acid and low yields. What is the best approach for this selective oxidation?
A3: Selectively oxidizing the methyl group at the C2 position without affecting the quinoline ring or over-oxidizing to the carboxylic acid is a common challenge. Standard strong oxidants like hot, concentrated potassium permanganate (KMnO₄) will often oxidize the methyl group completely to a carboxylic acid and can even degrade the heterocyclic ring.[4]
Recommended Method: Selenium Dioxide (SeO₂) Oxidation
Selenium dioxide is the reagent of choice for this specific transformation, as it is highly effective for oxidizing active methyl and methylene groups adjacent to a carbonyl or aromatic system to the corresponding aldehyde or ketone.
Troubleshooting and Optimization:
-
Solvent Choice: The reaction is typically carried out in a high-boiling solvent like dioxane or a mixture of dioxane and water.
-
Temperature: The reaction usually requires heating under reflux for several hours. Careful temperature control is necessary to prevent side reactions.
-
Stoichiometry: Using a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) is common to ensure complete conversion of the starting material.
-
Work-up: After the reaction, the elemental selenium byproduct must be removed, typically by filtration of the hot reaction mixture.
General Protocol for SeO₂ Oxidation of 2-Methylquinoline:
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).
-
Solvent: Add a suitable solvent, such as aqueous dioxane.
-
Reaction: Heat the mixture to reflux and maintain for the required duration, monitoring by TLC until the starting material is consumed.
-
Filtration: While still hot, filter the reaction mixture to remove the black selenium precipitate.
-
Extraction: Cool the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography or recrystallization.
Q4: My Friedländer synthesis is resulting in a low yield of the desired quinoline aldehyde. What are the common pitfalls and how can I improve the outcome?
A4: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can suffer from low yields due to several factors, including self-condensation of reactants and incomplete cyclization.[5][6]
Troubleshooting Steps:
-
Catalyst Choice: This reaction can be catalyzed by either acids or bases.[7] The optimal catalyst depends on the specific substrates. For base-catalyzed reactions, sodium or potassium hydroxide in an alcohol solvent is common.[8] For acid catalysis, options include p-toluenesulfonic acid, sulfuric acid, or Lewis acids.[5] Experimenting with different catalysts and optimizing their concentration can significantly improve yields.[5]
-
Preventing Self-Condensation: A major side reaction, especially under basic conditions, is the Aldol self-condensation of the ketone reactant.[5] To mitigate this, one strategy is to use an imine analog of the o-aminoaryl aldehyde/ketone starting material.[5]
-
Temperature and Reaction Time: The reaction often requires heating.[6] Insufficient temperature or reaction time may lead to incomplete reaction, while excessive heat can cause degradation and tar formation. The optimal temperature typically ranges from 150 to 220°C if no catalyst is used, but is lower with effective catalysis.[5] Monitor the reaction by TLC to determine the optimal endpoint.
Side Reaction Data Summary
| Synthesis Method | Common Side Reaction | Conditions Favoring Side Reaction | Mitigation Strategy | Product Yield Impact |
| Doebner-von Miller | Polymerization of α,β-unsaturated carbonyl | High concentration of carbonyl, strong acid, high temp. | Slow reactant addition, biphasic system, use of moderators (FeSO₄).[1] | Can be severe; significant tar formation and low yield.[1] |
| Friedländer Synthesis | Aldol self-condensation of ketone | Strong base catalysis (e.g., KOH, NaOH).[5] | Use of an imine analog of the amino-aryl ketone, acid catalysis.[5] | Moderate to severe reduction in yield. |
| Combes Synthesis | Formation of regioisomers | Use of unsymmetrical β-diketones. | Steric hindrance on diketone, choice of acid catalyst (H₂SO₄ vs. PPA).[1] | Yield of desired isomer is reduced. |
| Vilsmeier-Haack | Incomplete Cyclization | Electron-withdrawing groups on aniline precursor. | Use substrates with electron-donating groups, optimize POCl₃ stoichiometry. | Low to moderate yields. |
| Oxidation of Methylquinoline | Over-oxidation to Carboxylic Acid | Use of strong, non-selective oxidants (e.g., hot KMnO₄).[4] | Use of selective oxidants like Selenium Dioxide (SeO₂). | Drastically reduces yield of the desired aldehyde. |
Visualized Workflows and Pathways
Caption: A general troubleshooting workflow for low yields.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Caption: Influence of parameters on Vilsmeier-Haack reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. du.edu.eg [du.edu.eg]
- 7. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Troubleshooting low yield in Schiff base formation with Quinoline-5-carbaldehyde
Welcome to the Technical Support Center for Schiff Base Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges, particularly low yields, encountered during the formation of Schiff bases with quinoline-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Q1: My Schiff base reaction with this compound is resulting in a very low yield. What are the common causes?
A1: Low yields in Schiff base formations are common and can typically be attributed to one or more of the following factors:
-
Reversible Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2] If water is not removed from the reaction medium, the equilibrium can shift back towards the starting materials, thus lowering the yield.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. An inappropriate solvent can hinder the solubility of reactants, while incorrect temperature can lead to slow reaction rates or decomposition.[3]
-
Reagent Purity: The purity of this compound, the primary amine, and the solvent is crucial. Impurities can introduce side reactions, and the presence of water in reagents or solvents can inhibit the reaction.
-
Steric and Electronic Effects: The bulky quinoline ring may introduce steric hindrance. Furthermore, the electronic properties of both the quinoline-aldehyde and the amine partner can significantly influence the reactivity of the carbonyl group and the nucleophilicity of the amine.
-
Side Reactions: Besides the main reaction, unwanted side products can form, consuming your starting materials. In some cases, the intermediate imine can be reduced to a secondary amine.[4]
Q2: How can I effectively remove water from the reaction to drive the equilibrium towards the product?
A2: Removing water is one of the most effective strategies to improve yield. The equilibrium can be forced toward the imine product by removing water as it is formed.[1] Common laboratory techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a classic and highly effective method.[5]
-
Dehydrating Agents: Adding a drying agent directly to the reaction mixture can absorb the water produced. Anhydrous magnesium sulfate (MgSO₄) is a common choice.[1]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for scavenging water from the reaction mixture, especially in solvents like ethanol where a Dean-Stark trap is not feasible.[5][6]
Q3: What is the optimal solvent for forming a Schiff base with this compound?
A3: The ideal solvent depends on the specific amine being used, but the goal is to dissolve the reactants while facilitating the reaction. Ethanol, methanol, and toluene are frequently used.
-
Alcohols (Ethanol/Methanol): These are common solvents as they readily dissolve many aldehydes and amines. Reactions are often run at reflux temperature.[7][8] Ethanol has been shown to yield the highest results in some Schiff base syntheses.[9][10]
-
Toluene: This is the solvent of choice when using a Dean-Stark apparatus for azeotropic water removal, which can significantly improve yields.
-
Other Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) have also been used.[11] The choice of solvent can significantly affect reaction efficiency.[6]
The following table summarizes the properties of common solvents.
| Solvent | Boiling Point (°C) | Polarity | Key Advantage |
| Ethanol | 78 | Polar Protic | Good solubility for many reactants.[7] |
| Methanol | 65 | Polar Protic | Similar to ethanol, lower boiling point.[12] |
| Toluene | 111 | Nonpolar | Forms an azeotrope with water; ideal for Dean-Stark setup.[6] |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Low boiling point, easy to remove. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point, good for less reactive substrates.[11] |
Q4: Should I use a catalyst? If so, which one is recommended?
A4: While some Schiff base reactions proceed without a catalyst, particularly with highly reactive starting materials, catalysis is often beneficial.
-
Acid Catalysis: The reaction is typically catalyzed by acid.[13] A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5][14] Just a few drops are often sufficient.[6][12]
-
Base Catalysis: In some specific syntheses, a base like potassium hydroxide (KOH) may be used.[3]
-
Lewis Acids: Metal-based catalysts can also be employed to activate the carbonyl group.[5]
Be cautious, as adding too much strong acid can protonate the amine nucleophile, rendering it unreactive.[15]
Q5: I'm observing multiple spots on my TLC plate. What are the likely side products?
A5: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products. Common possibilities include:
-
Unreacted Starting Materials: The most common "impurities" are simply your unreacted this compound and primary amine.
-
Hydrolysis: The Schiff base product can be susceptible to hydrolysis, especially during aqueous workup, reverting to the aldehyde and amine.[16][17]
-
Intermediate Species: In some cases, the hemiaminal intermediate (formed after the amine attacks the aldehyde) may be present.
-
Secondary Amines: The imine product can sometimes be reduced to a secondary amine, which could appear as a separate spot.[4]
Q6: What is the best way to purify my quinoline-based Schiff base?
A6: Purification is essential to isolate your target compound. The most common and effective methods are:
-
Recrystallization: This is often the simplest and most efficient method for purifying solid Schiff bases. Ethanol is a frequently used solvent for recrystallization.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.[7]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel or alumina is the preferred method.[7][18] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from starting materials and byproducts.[6]
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol is a starting point and may require optimization for your specific amine.[6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol. In a separate container, dissolve the primary amine (1.0-1.1 eq) in the same solvent.
-
Reaction Setup: Add the amine solution to the aldehyde solution while stirring. Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC. Reaction times can range from 2 to 24 hours.[6][8]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.[8] If it does not precipitate, evaporate the solvent under reduced pressure using a rotary evaporator.[6][7]
-
Purification: Recrystallize the crude solid product from a suitable solvent like ethanol.[7] If further purification is needed, perform column chromatography.[6]
-
Characterization: Confirm the identity and purity of the final product using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Visualizations
The following diagrams illustrate key workflows and concepts in Schiff base synthesis.
Caption: Troubleshooting workflow for low yield in Schiff base formation.
Caption: Simplified reaction mechanism for Schiff base formation.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 12. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 13. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing K-Selectride Mediated Reductions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Knoevenagel condensation experiments. Our goal is to facilitate the seamless optimization of your catalytic processes.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in optimizing catalyst selection for Knoevenagel condensation.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no product yield is a common issue that can stem from several factors, from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity or Inappropriateness: The choice of catalyst is critical. Weak bases like piperidine or pyridine are commonly used, but their effectiveness is substrate-dependent.[1] Strong bases can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone.
-
Solution: Screen a variety of catalysts, including different amines (primary, secondary, tertiary), ammonium salts, or Lewis acids. For a greener approach, consider solid catalysts like functionalized zeolites or metal oxides, which can also simplify purification.[2] Ensure your catalyst is fresh and has not degraded.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. The reactants may not be fully soluble in the chosen solvent, or the temperature may be too low to overcome the activation energy.
-
Solution: Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[3] Ensure your reactants are soluble in the chosen solvent. Protic solvents like ethanol or even water can be effective, as can aprotic polar solvents.[4] In some cases, solvent-free conditions may be optimal.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Equilibrium Issues: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back toward the reactants, thereby lowering the yield.
-
Solution: Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly in non-polar solvents like toluene, or by adding molecular sieves to the reaction mixture.
-
-
Inactive Methylene Compound: The acidity of the active methylene compound is a key factor. If the pKa is too high, deprotonation by a weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired product?
A: The formation of side products often points to issues with the catalyst choice or reaction stoichiometry.
-
Self-Condensation of the Carbonyl Compound: This is a common side reaction when using a base that is too strong.
-
Solution: Switch to a weaker base catalyst, such as an ammonium salt (e.g., ammonium acetate) or a milder amine.
-
-
Michael Addition: The Knoevenagel product can sometimes react with a second molecule of the active methylene compound.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the carbonyl compound to the active methylene compound is generally recommended.
-
-
Formation of Bis-Adducts: This is particularly prevalent when using formaldehyde.
-
Solution: Precise control over the stoichiometry of the reactants is crucial to minimize the formation of double adducts.
-
Issue 3: Difficulty in Catalyst Separation and Recycling
Q: I am having trouble separating my catalyst from the reaction mixture, which affects product purity and prevents catalyst reuse.
A: This is a frequent challenge with homogeneous catalysts.
-
Homogeneous Catalyst: Catalysts like piperidine or pyridine are soluble in the reaction mixture and can be difficult to remove completely.
-
Solution: Consider switching to a heterogeneous catalyst. Solid-supported catalysts, such as those based on zeolites, mesoporous silica, or metal oxides, can be easily removed by filtration.[5]
-
-
Catalyst Leaching: The active species of a heterogeneous catalyst can sometimes leach into the reaction mixture, contaminating the product and reducing the catalyst's reusability.
-
Solution: To test for leaching, perform a hot filtration test where the catalyst is removed at the reaction temperature, and the filtrate is allowed to react further. If the reaction continues, leaching is occurring. Analyze the catalyst before and after the reaction to check for structural changes.
-
-
Catalyst Fouling: The surface of the catalyst can become blocked by reactants, products, or byproducts, leading to deactivation.
-
Solution: Optimize the washing procedure after the reaction to ensure all adsorbed species are removed. Use a solvent that effectively dissolves the product and byproducts but not the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the "best" catalyst for Knoevenagel condensation?
A1: There is no single "best" catalyst as the optimal choice is highly dependent on the specific substrates (aldehyde/ketone and active methylene compound) and the desired reaction conditions (solvent, temperature). For initial explorations, weak bases like piperidine, pyridine, or ammonium acetate are common starting points. However, for process optimization and green chemistry considerations, heterogeneous catalysts such as functionalized silicas, zeolites, or metal oxides are often preferred due to their ease of separation and potential for recycling.[2][5]
Q2: How can I drive the Knoevenagel condensation to completion?
A2: To drive the reaction to completion, it is often necessary to remove the water byproduct. This can be accomplished using a Dean-Stark apparatus for azeotropic removal or by adding a drying agent like molecular sieves to the reaction mixture. Optimizing the catalyst, temperature, and reaction time will also contribute to achieving a higher conversion.
Q3: Is it possible to run the Knoevenagel condensation without a solvent?
A3: Yes, solvent-free Knoevenagel condensations are possible and are an excellent green chemistry approach.[4] This can often be achieved by grinding the reactants together, sometimes with a solid catalyst, at room temperature or with gentle heating.[6]
Q4: How many times can a heterogeneous catalyst be reused?
A4: The reusability of a heterogeneous catalyst varies greatly depending on the specific catalyst, the reaction conditions, and the work-up procedure. Many modern solid catalysts are designed for multiple reuses, often ranging from 5 to 10 cycles with minimal loss of activity.[5] It is essential to perform reusability tests for your specific system to determine its practical lifespan.
Data Presentation
Table 1: Comparison of Various Catalysts for the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 2 | ~95 | [1] |
| Ammonium Acetate | Toluene | Reflux | 4 | 85 | [7] |
| ZnO Nanoparticles | Ethanol | Reflux | 0.5 | 98 | [8] |
| CaO-MgO | Water | Room Temp. | 1 | 96 | [2] |
| g-C3N4 | Toluene | Room Temp. | 0.5 | >95 | [9] |
| None (Grinding) | Solvent-free | Room Temp. | 0.1 | 92 | [6] |
| SeO2/ZrO2 | Water | Room Temp. | 0.5 | 96 | [10] |
Table 2: Catalyst Reusability in the Knoevenagel Condensation
| Catalyst | Reaction Cycle | Yield (%) | Reference |
| ZnO Nanoparticles | 1 | 98 | [8] |
| 2 | 97 | [8] | |
| 3 | 95 | [8] | |
| 4 | 94 | [8] | |
| Cu-Mg-Al LDH | 1 | >95 | [11] |
| 2 | >94 | [11] | |
| 3 | >92 | [11] | |
| 4 | >91 | [11] | |
| 5 | >90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Homogeneous Base Catalyst (Piperidine)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Procedure for Knoevenagel Condensation using a Heterogeneous Catalyst and Catalyst Recycling
-
Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the heterogeneous catalyst (e.g., 5 mol% ZnO nanoparticles), and the solvent (e.g., ethanol, 10 mL).[8]
-
Reaction: Stir the suspension at the desired temperature (e.g., reflux).
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Recovery: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration or centrifugation.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed product and unreacted starting materials.
-
Catalyst Drying: Dry the catalyst in an oven at a suitable temperature (e.g., 60-100 °C) before reusing it in subsequent reactions.
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization.
Visualizations
Caption: Knoevenagel condensation reaction mechanism pathways.
Caption: General experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues of Quinoline-5-carbaldehyde in reactions
Topic: Overcoming Solubility Issues in Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility challenges encountered when working with Quinoline-5-carbaldehyde.
Introduction
This compound is a versatile building block used in the synthesis of various pharmaceutical compounds and for chemical research.[1] It is a yellow to brown solid, but its utility can be hampered by its limited solubility in common solvents.[1][2] This technical guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this reagent into your experimental workflows.
Solubility Profile of this compound
Quantitative solubility data for this compound is not widely published. However, based on its physical properties and solvents used in published synthetic methodologies, a qualitative profile can be inferred.
| Solvent Category | Solvent Example | Inferred Solubility | Rationale/Notes |
| Aqueous | Water | Sparingly/Slightly Soluble | Repeatedly described as slightly or sparingly soluble in water in safety and supplier data sheets.[1][2][3][4][5] |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Used as a solvent in Vilsmeier-Haack synthesis protocols involving quinoline derivatives.[6][7] |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in reactions for synthesizing quinoline derivatives.[8] | |
| Acetone | Moderately Soluble | Used as a solvent in reactions for synthesizing quinoline derivatives.[8] | |
| Acetonitrile | Moderately Soluble | Recommended as a possible water-miscible solvent for bisulfite workups of aldehydes.[7] | |
| Polar Protic | Ethanol | Moderately Soluble | Used as a solvent in Reimer-Tiemann reactions to synthesize hydroxyquinoline carbaldehydes.[9] |
| Methanol | Moderately Soluble | Used as an eluent component in column chromatography and in bisulfite extraction protocols.[9][10] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Used as an extraction solvent and in purification by column chromatography.[9] |
| Chloroform | Soluble | Employed as a reactant and solvent in Reimer-Tiemann and Vilsmeier-Haack syntheses.[6][9] | |
| Non-Polar | Toluene | Likely Soluble | Structurally related quinoline carbaldehydes are reported to be soluble in Toluene.[11] |
| Hexanes | Poorly Soluble | Often used as an anti-solvent or in combination with a more polar solvent for purification.[10] |
Troubleshooting Guide: Solubility Issues
Here are answers to common problems encountered during the dissolution of this compound.
Q1: My this compound is not dissolving in the selected reaction solvent. What are the first steps I should take?
A1:
-
Confirm Solvent Choice: Ensure you are using a solvent in which this compound has demonstrated at least moderate solubility, such as DMF, THF, or Dichloromethane.
-
Apply Gentle Heat: Carefully warm the mixture. Since the melting point of this compound is 95-96°C, heating to a range of 40-60°C is generally safe and can significantly improve the rate of dissolution.[2][5]
-
Increase Agitation: Ensure the mixture is being stirred vigorously. Sonication in an ultrasonic bath can also be effective for breaking up solid particles and enhancing dissolution.
-
Consider a Co-solvent: If the compound remains insoluble, the addition of a small amount of a co-solvent in which the aldehyde is highly soluble (e.g., adding 5-10% DMF to a THF solution) can resolve the issue without drastically changing the reaction medium.[12]
Q2: The reaction requires an aqueous medium, but this compound has very low water solubility. How can I proceed?
A2: This is a common challenge. Consider these approaches:
-
pH Adjustment: The predicted pKa of this compound is approximately 3.94.[1] Adjusting the pH of the aqueous medium to be below this value (e.g., using a dilute acidic solution) will protonate the quinoline nitrogen. The resulting cationic salt will have significantly higher aqueous solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent like ethanol, methanol, or THF can increase the solubility of the aldehyde in the mixed-solvent system.[12]
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to shuttle the reactant between the two phases, allowing the reaction to proceed without requiring full dissolution in either phase.
Q3: After my reaction, the product is soluble in the organic layer, but unreacted this compound is difficult to remove during workup due to poor solubility. What purification strategy can be used?
A3: You can use a bisulfite extraction, a classic technique for separating aldehydes.[7][10]
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[7]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.
-
Add an immiscible organic solvent (like ethyl acetate) and water to the mixture and perform a liquid-liquid extraction. The water-soluble adduct will move to the aqueous layer, while your desired non-aldehyde product remains in the organic layer.[7]
-
If you need to recover the unreacted aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[7][10]
Q4: Are there any advanced or alternative methods to bypass solubility issues entirely?
A4: Yes, several modern techniques can be employed:
-
Solid Dispersions: For applications like formulation, creating a solid dispersion of the aldehyde in a hydrophilic polymer carrier (like HP-β-CD or PVP) can enhance its aqueous solubility and dissolution rate.[13]
-
Mechanochemistry: Using a ball mill for the reaction can often proceed under solvent-free or minimal-solvent conditions. Mechanical force, rather than dissolution, brings the reactants into contact, completely bypassing solubility constraints.[14]
Frequently Asked Questions (FAQs)
Q: What is the general solubility summary for this compound? A: It is a solid compound that is sparingly soluble in water but shows good to moderate solubility in polar aprotic and chlorinated organic solvents like DMF, THF, and DCM.[1][3][5][9]
Q: How should this compound be stored to prevent degradation? A: It is air-sensitive.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[5]
Q: What safety precautions are necessary when handling this compound? A: this compound may cause skin, eye, and respiratory irritation.[1][2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
Q: Besides solubility, what are other key chemical incompatibilities? A: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] These should be avoided as reaction partners or contaminants unless they are a required part of the reaction mechanism under controlled conditions.
Experimental Protocols
Protocol 1: Dissolution Using a Co-Solvent System
This protocol describes how to dissolve this compound for a reaction where it has poor solubility in the primary solvent.
-
Initial Setup: In a clean, dry flask under an inert atmosphere, add the required mass of this compound.
-
Primary Solvent Addition: Add approximately 80% of the total required volume of your primary reaction solvent (e.g., Tetrahydrofuran).
-
Stirring and Observation: Begin vigorous stirring. Observe if the solid dissolves completely.
-
Co-solvent Addition: If the solid persists, add a co-solvent in which the aldehyde is highly soluble (e.g., Dimethylformamide) dropwise while stirring. Add just enough to achieve complete dissolution (typically 5-15% of the total solvent volume).
-
Final Volume Adjustment: Once dissolved, add the remaining primary solvent to reach the final desired concentration.
-
Proceed with Reaction: The homogenous solution is now ready for the addition of other reagents.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is for removing unreacted this compound from a reaction mixture.
-
Solvent Removal: After the reaction is complete, remove the bulk reaction solvent under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in a water-miscible organic solvent such as methanol or THF (e.g., 5-10 mL).[7]
-
Bisulfite Addition: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the funnel to dilute the layers. Shake and allow the layers to separate.
-
Layer Separation: Drain the aqueous layer, which now contains the aldehyde as its water-soluble bisulfite adduct. The organic layer contains the non-aldehyde components.[7]
-
Washing: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to isolate the purified product.[16]
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors that influence solubility.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Quinoline-5-carboxaldehyde, 97+% | Fisher Scientific [fishersci.ca]
- 4. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Quinoline-5-carboxaldehyde | 22934-41-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Workup [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of Quinoline-5-carbaldehyde during storage
Technical Support Center: Quinoline-5-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent decomposition during storage and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to degradation from several factors. The most common cause is oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), forming Quinoline-5-carboxylic acid.[1][2][3] This process is often accelerated by exposure to air (oxygen), light, and moisture.[4][5][6] The quinoline ring itself can also be sensitive to light, leading to discoloration.[4][5]
Q2: My solid this compound has turned from a white/pale yellow to a brown color. What does this indicate?
A2: A color change, particularly darkening or turning brown, is a common sign of degradation for quinoline-based compounds, often resulting from exposure to light or air.[4][5] While this indicates that some level of decomposition has occurred, it does not quantify the loss of purity. To determine if the material is still suitable for your experiment, a purity analysis is strongly recommended.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
A3: To minimize degradation, proper storage is critical. Based on supplier recommendations and chemical principles, the ideal conditions are to store the compound in a tightly sealed container, under an inert atmosphere (such as Argon or Nitrogen), protected from light, and at refrigerated temperatures.[7]
Troubleshooting Guide
This guide will help you diagnose potential issues with your stored this compound.
Visual Inspection Workflow
The following diagram outlines a logical workflow for assessing the quality of your stored reagent.
Caption: Troubleshooting workflow for assessing sample quality.
Potential Decomposition Pathway
The primary chemical degradation pathway for this compound is oxidation.
Caption: Primary oxidative decomposition pathway.
Data Presentation
Table 1: Recommended Storage Conditions Summary
This table summarizes storage condition recommendations from various chemical suppliers.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C or -20°C | Slows the rate of chemical reactions, including oxidation and other side reactions. | [8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | Prevents oxidation by displacing atmospheric oxygen. | |
| Light Exposure | Protect from light (use amber or opaque vials) | Quinoline compounds can be light-sensitive, leading to discoloration and degradation. | [4][5] |
| Container | Keep container tightly closed | Prevents exposure to atmospheric moisture and oxygen. | [10] |
Experimental Protocols
Protocol 1: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for a rapid, qualitative assessment of purity by comparing your sample to a reference and visualizing the primary degradation product, Quinoline-5-carboxylic acid.
Objective: To visually detect the presence of the more polar Quinoline-5-carboxylic acid impurity.
Materials:
-
TLC Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): 95:5 Dichloromethane (DCM) : Methanol (MeOH). Note: The optimal ratio may require slight adjustment.
-
Sample Solution: Dissolve a small amount (~1 mg) of your stored this compound in a minimal amount of DCM or Ethyl Acetate (~0.5 mL).
-
Reference Solution (Optional but Recommended): Prepare a similar solution using a new or unopened batch of this compound.
-
TLC Tank/Chamber
-
UV Lamp (254 nm)
-
Capillary Spotters
Methodology:
-
Prepare the TLC Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of your sample solution onto the baseline of the TLC plate. If using a reference, spot it alongside the sample, leaving adequate space between them.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Results:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
-
Interpretation:
-
This compound: Should appear as a major, less polar spot with a higher Rf value.
-
Quinoline-5-carboxylic acid: If present, this impurity will appear as a distinct, more polar spot (closer to the baseline) with a lower Rf value.
-
Significant Degradation: The presence of a prominent spot at the baseline or a strong secondary spot indicates significant degradation. Compare the intensity of the impurity spot in your sample to that of the reference standard to gauge the extent of decomposition.
-
References
- 1. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 22934-41-4 | BroadPharm [broadpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Scaling Up the Synthesis of Quinoline-5-carbaldehyde
Welcome to the technical support center for the synthesis of Quinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable methods for the synthesis of this compound?
A1: For large-scale synthesis, the most commonly employed methods are the Vilsmeier-Haack formylation of quinoline and the oxidation of 5-methylquinoline. Another potential route is the Grignard reaction with 5-bromoquinoline. Each method has its own set of advantages and challenges in a scaled-up environment.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic and uses hazardous reagents like phosphorus oxychloride (POCl₃), which reacts violently with water.[1] On a large scale, thermal runaway is a significant concern.[2] Proper temperature control, slow and controlled addition of reagents, and adequate ventilation are critical. The Vilsmeier reagent itself is moisture-sensitive and can decompose, so anhydrous conditions are essential.[1]
Q3: How can I improve the regioselectivity of the formylation to favor the 5-position?
A3: Regioselectivity in the formylation of quinoline is influenced by both electronic effects and reaction conditions.[3] While the 5- and 8-positions are generally favored, achieving high selectivity for the 5-position can be challenging. The choice of solvent and temperature can influence the isomeric ratio. In some cases, using a directing group may be necessary to achieve the desired regioselectivity.[4]
Q4: What are common impurities encountered in the synthesis of this compound and how can they be removed?
A4: Common impurities include unreacted starting materials, other regioisomers (e.g., quinoline-8-carbaldehyde), and byproducts from side reactions. Purification can be achieved through recrystallization or column chromatography. For large-scale purification, crystallization is often the more practical method.[2] A common technique involves dissolving the crude product in a suitable solvent when hot and allowing it to slowly cool to form crystals, leaving impurities in the mother liquor.[5]
Troubleshooting Guides
Vilsmeier-Haack Formylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (quinoline, DMF, POCl₃). | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.[1] 3. Use freshly distilled POCl₃ and high-purity, dry DMF. |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating leading to polymerization and decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its addition to quinoline. Use an ice bath or a chiller.[1] 2. Ensure high purity of all reagents and solvents. |
| Multiple Products Observed on TLC | 1. Formation of regioisomers (e.g., quinoline-8-carbaldehyde). 2. Di-formylation or other side reactions. | 1. Optimize reaction conditions (temperature, solvent) to favor the 5-isomer.[3] 2. Use a controlled stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] |
| Product Decomposition During Work-up | The product may be sensitive to the work-up conditions. | Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.[6] |
Oxidation of 5-Methylquinoline
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Oxidation | 1. Insufficient amount of oxidizing agent. 2. Inadequate reaction time or temperature. | 1. Ensure the correct stoichiometry of the oxidizing agent is used. 2. Monitor the reaction by TLC and adjust the reaction time and temperature as needed. |
| Over-oxidation to Carboxylic Acid | 1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. The oxidizing agent is too strong. | 1. Carefully control the reaction temperature and time. 2. Consider using a milder oxidizing agent. |
| Difficult Product Isolation | The product may be soluble in the reaction mixture. | After the reaction, adjust the pH to precipitate the product or use an appropriate extraction solvent. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for this compound
| Synthetic Route | Key Reactants | Typical Yield (%) | Advantages | Challenges & Considerations for Scale-Up |
| Vilsmeier-Haack Formylation | Quinoline, DMF, POCl₃ | 60-80%[7] | High yields, readily available starting materials.[8] | Highly exothermic, requires strict moisture and temperature control, hazardous reagents.[1][2] |
| Oxidation of 5-Methylquinoline | 5-Methylquinoline, Oxidizing Agent (e.g., SeO₂) | Moderate | Direct conversion. | Use of toxic oxidizing agents, potential for over-oxidation, requires careful control of reaction conditions. |
| Grignard Reaction | 5-Bromoquinoline, Mg, Formylating Agent (e.g., DMF) | Variable | Good for introducing the formyl group regioselectively. | Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture-sensitive.[9] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Quinoline (Lab Scale)
This protocol is a general procedure and may require optimization for large-scale synthesis.
Materials:
-
Quinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve quinoline in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualization
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Caption: Troubleshooting decision tree for Vilsmeier-Haack synthesis.
References
- 1. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Aromatic Formylation Reactions: Vilsmeier-Haack, Reimer-Tiemann, and Duff Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of aromatic aldehydes, the selection of an appropriate formylation method is a critical decision that influences yield, regioselectivity, and substrate scope. This guide provides an objective comparison of three classical named reactions for aromatic formylation: the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. This analysis is supported by experimental data to inform the strategic choice of synthetic route.
Performance Comparison
The efficiency of these formylation methods is highly dependent on the electronic nature of the aromatic substrate. The following table summarizes typical yields for the formylation of phenolic compounds, which are common substrates for all three reactions.
| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield (%) |
| Vilsmeier-Haack | Phenol | POCl₃, DMF | - | ortho/para-Hydroxybenzaldehyde | Low to moderate |
| Anisole | POCl₃, DMF | 100°C, 2.5h | p-Anisaldehyde | 95+ | |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | 60°C, 3h | ortho/para-Hydroxybenzaldehyde (o/p ratio ~2.2:1) | 30-50[1] |
| Duff | Phenol | Hexamethylenetetramine, glycerol, boric acid | 150-160°C, 2-3h | ortho-Hydroxybenzaldehyde | 15-20 |
| 3,5-Di-tert-butylphenol | Hexamethylenetetramine, glycerol, boric acid | 150-160°C | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 41 | |
| p-Ethylphenol | Hexamethylenetetramine, glycerol, boric acid | 150-165°C, 20 min | 2-Hydroxy-5-ethylbenzaldehyde | 18[2] |
Reaction Mechanisms and Selectivity
The choice of formylation reaction is often dictated by the desired regioselectivity and the stability of the substrate under the reaction conditions.
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[3][4] It is particularly effective for electron-rich aromatic and heteroaromatic compounds.[5] The formylation generally occurs at the para position unless it is blocked, in which case ortho substitution is observed.[6] The Vilsmeier reagent is a weaker electrophile than those in other electrophilic aromatic substitutions, thus requiring activated substrates.[7]
Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in a strong basic medium.[8][9] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[8] The reaction proceeds through a dichloromethyl-substituted phenoxide intermediate which is subsequently hydrolyzed.[8] A key advantage of the Reimer-Tiemann reaction is that it does not require acidic or anhydrous conditions.[10]
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[8][11] It is primarily used for the ortho-formylation of highly activated substrates like phenols.[8][12] The reaction mechanism involves the electrophilic attack of an iminium ion derived from HMTA.[12] A significant drawback of the Duff reaction is its often low to moderate yields.[8][12]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for each formylation reaction.
Vilsmeier-Haack Reaction Protocol
This procedure describes the formylation of an electron-rich aromatic substrate.[6]
-
Reagent Preparation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.
-
Reaction: Add the aromatic substrate to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to the desired temperature for a specified period (e.g., 6.5 hours at room temperature).
-
Workup: After completion, cool the reaction mixture and pour it onto crushed ice. A solution of sodium acetate in water is added at 0 °C and stirred.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., Et₂O).
-
The organic layer is washed with brine and dried over Na₂SO₄.
-
Purification: After filtration, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the aldehyde. A reported yield for this general procedure is 77%.[6]
Reimer-Tiemann Reaction Protocol
This procedure describes the ortho-formylation of phenol.[13]
-
Reaction Setup: Phenol is typically dissolved in a 10-40% aqueous solution of an alkali hydroxide (e.g., NaOH).
-
Excess chloroform is added to the solution.
-
The resulting biphasic solution should be vigorously stirred at around 60°C for about three hours.
-
Workup: After the reaction, the mixture is cooled, and the excess chloroform is removed.
-
The solution is then acidified to precipitate the product.
-
Purification: The crude product can be purified by steam distillation or column chromatography.
Duff Reaction Protocol
This procedure highlights the classical Duff reaction for the formylation of phenols.[2]
-
Reagent Preparation: A mixture of glycerol and boric acid is heated with stirring.
-
An intimate mixture of the phenol and hexamethylenetetramine is prepared by grinding them together.
-
Reaction: The phenol-hexamethylenetetramine mixture is then added with vigorous stirring to the glycerol-boric acid solution previously cooled to 150°C. The reactants are stirred for 20 minutes, maintaining the temperature between 150 and 165°C.
-
Workup: The reaction mixture is allowed to cool and is then acidified with a mixture of concentrated sulfuric acid and water.
-
The product is then isolated by steam distillation.
Signaling Pathways and Experimental Workflows
The logical flow of each reaction mechanism can be visualized to better understand the transformation from reactants to products.
Caption: Vilsmeier-Haack reaction workflow.
Caption: Reimer-Tiemann reaction workflow.
Caption: Duff reaction workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
A Comparative Guide to the Reactivity of Quinoline-5-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of quinoline-5-carbaldehyde and its corresponding isomers. The position of the carbaldehyde group on the quinoline ring system significantly influences the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards nucleophiles. This document summarizes key spectroscopic data to infer reactivity trends and provides detailed experimental protocols for representative reactions.
Understanding Reactivity in Quinoline Carbaldehydes
The reactivity of the aldehyde functional group in quinoline carbaldehydes is primarily dictated by the electronic effects exerted by the quinoline ring. The nitrogen atom in the quinoline system is electron-withdrawing, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. However, the extent of this activation varies depending on the position of the aldehyde group.
Positions 2 and 4 are particularly activated due to the direct conjugation with the electron-withdrawing nitrogen atom. Conversely, the reactivity at other positions is influenced by a more complex interplay of inductive and resonance effects.
Spectroscopic Data Comparison
Spectroscopic data, particularly NMR and IR spectroscopy, can provide insights into the electronic environment of the carbonyl group and thus its reactivity. A lower electron density around the carbonyl carbon, which translates to a higher chemical shift (δ) for the carbonyl carbon in ¹³C NMR and the aldehydic proton in ¹H NMR, generally suggests a higher electrophilicity and thus greater reactivity. Similarly, a higher stretching frequency (ν) of the C=O bond in IR spectroscopy indicates a stronger bond and higher electrophilicity.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the Aldehydic Proton of Quinoline Carbaldehyde Isomers
| Isomer | Aldehydic Proton (δ, ppm) | Solvent |
| Quinoline-2-carbaldehyde | ~10.2 | CDCl₃ |
| Quinoline-3-carbaldehyde | 10.22[1] | CDCl₃ |
| Quinoline-4-carbaldehyde | ~10.3 | CDCl₃ |
| This compound | 10.16[2] | CDCl₃ |
| Quinoline-6-carbaldehyde | ~10.1 | CDCl₃ |
| Quinoline-7-carbaldehyde | ~10.1 | CDCl₃ |
| Quinoline-8-carbaldehyde | 9.40[3] | CDCl₃ |
Note: Data for some isomers is estimated based on typical values for aromatic aldehydes and the electronic effects of the quinoline ring.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Carbonyl Carbon of Quinoline Carbaldehyde Isomers
| Isomer | Carbonyl Carbon (δ, ppm) | Solvent |
| Quinoline-2-carbaldehyde | ~193 | CDCl₃ |
| Quinoline-3-carbaldehyde | 190.8[1] | CDCl₃ |
| Quinoline-4-carbaldehyde | ~192 | CDCl₃ |
| This compound | 193.1[2] | DMSO-d₆ |
| Quinoline-6-carbaldehyde | ~191 | CDCl₃ |
| Quinoline-7-carbaldehyde | ~192 | CDCl₃ |
| Quinoline-8-carbaldehyde | ~190 | CDCl₃ |
Note: Data for some isomers is estimated based on available literature and substituent effects.
Table 3: IR Stretching Frequencies (ν, cm⁻¹) for the Carbonyl Group of Quinoline Carbaldehyde Isomers
| Isomer | C=O Stretching Frequency (ν, cm⁻¹) |
| Quinoline-2-carbaldehyde | ~1700 |
| Quinoline-3-carbaldehyde | ~1695 |
| Quinoline-4-carbaldehyde | 1688[4] |
| This compound | ~1690 |
| Quinoline-6-carbaldehyde | ~1690 |
| Quinoline-7-carbaldehyde | ~1690 |
| Quinoline-8-carbaldehyde | ~1685 |
Note: Data is based on typical ranges for aromatic aldehydes and may vary slightly based on the physical state of the sample.
Based on the available spectroscopic data and general chemical principles, a predicted reactivity order can be proposed. The downfield chemical shifts of the aldehydic proton and carbonyl carbon for the 2- and 4-isomers suggest a higher electrophilicity and thus greater reactivity compared to the other isomers. The 8-isomer, with its upfield shifted aldehydic proton, is predicted to be the least reactive, which may be attributed to steric hindrance and potential intramolecular interactions.
Logical Relationship of Reactivity
Experimental Protocols
The following are representative protocols for common reactions used to assess the reactivity of aromatic aldehydes. These can be adapted for a comparative study of quinoline carbaldehyde isomers.
Protocol 1: Wittig Reaction
This protocol describes the reaction of a quinoline carbaldehyde isomer with a stabilized ylide to form a quinoline-substituted alkene. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the yield of the product can be used as a measure of the aldehyde's reactivity.
Materials:
-
Quinoline carbaldehyde isomer (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline carbaldehyde isomer in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the yield.
Protocol 2: Aldol Condensation
This protocol describes the base-catalyzed aldol condensation of a quinoline carbaldehyde isomer with acetone. The rate of consumption of the aldehyde can be monitored to compare the reactivity of the different isomers.
Materials:
-
Quinoline carbaldehyde isomer (1.0 eq)
-
Acetone (in excess)
-
Sodium hydroxide (catalyst)
-
Ethanol and water (solvent)
-
Standard laboratory glassware
-
UV-Vis spectrophotometer or HPLC for monitoring reaction kinetics
Procedure:
-
Dissolve the quinoline carbaldehyde isomer in a mixture of ethanol and water in a reaction vessel.
-
Add a large excess of acetone.
-
Initiate the reaction by adding a catalytic amount of aqueous sodium hydroxide.
-
Maintain the reaction at a constant temperature.
-
At regular intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., with a dilute acid), and analyze the concentration of the remaining aldehyde using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the aldehyde versus time to determine the reaction rate.
Conclusion
References
A Comparative Analysis of the Biological Activities of Quinoline-5-carbaldehyde and 8-hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoline Scaffolds
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline scaffold is a key structural component in numerous natural alkaloids and synthetic drugs, exhibiting properties that include antimicrobial, anticancer, anti-inflammatory, and antimalarial effects.[1][2] The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituent groups on the quinoline ring. This guide specifically examines the impact of a hydroxyl group at the C-8 position by comparing Quinoline-5-carbaldehyde with 8-hydroxythis compound.
Comparative Biological Activity
While a head-to-head comparison is not available, the literature suggests that the presence of the 8-hydroxyl group in 8-hydroxythis compound likely imparts distinct and often more potent biological activities compared to this compound. This is largely attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold.[3][4]
8-hydroxythis compound: A Profile of Enhanced Activity
Derivatives of 8-hydroxyquinoline are well-documented for their significant biological activities, which are often linked to their ability to chelate metal ions that are crucial for the survival and proliferation of pathogens and cancer cells.[3][4]
-
Antimicrobial Activity: 8-hydroxyquinoline and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[4][5] This activity is primarily due to their ability to sequester essential metal ions, thereby disrupting microbial enzyme function.[4]
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of 8-hydroxyquinoline derivatives.[6][7] Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis, and disruption of key cellular signaling pathways.[8] The chelation of intracellular metal ions can lead to the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.[8]
This compound: A Baseline for Quinoline Bioactivity
Information specifically detailing the biological activities of this compound is less abundant in the scientific literature. However, based on the general activity of the quinoline core, it is expected to possess some level of antimicrobial and potential anticancer properties, though likely less pronounced than its 8-hydroxy counterpart. Quinoline derivatives, in general, have been shown to exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[7]
Quantitative Data Summary
| Compound | Biological Activity | Endpoint | Organism/Cell Line | Hypothetical Value |
| This compound | Antimicrobial | MIC (µg/mL) | Staphylococcus aureus | >128 |
| Anticancer | IC50 (µM) | MCF-7 (Breast Cancer) | >100 | |
| 8-hydroxythis compound | Antimicrobial | MIC (µg/mL) | Staphylococcus aureus | 16 - 64 |
| Anticancer | IC50 (µM) | MCF-7 (Breast Cancer) | 10 - 50 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are standard protocols for determining antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
-
Preparation of Microtiter Plates: Aseptically prepare serial two-fold dilutions of the test compounds (this compound and 8-hydroxythis compound) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for 8-hydroxyquinoline-induced apoptosis and a general experimental workflow for comparing the biological activities of the two compounds.
Caption: Experimental workflow for comparative bioactivity assessment.
Caption: Proposed apoptotic signaling pathway for 8-hydroxyquinolines.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autechindustry.com [autechindustry.com]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Spectroscopic Guide to Quinoline-5-carbaldehyde Derivatives for Researchers and Drug Development Professionals
Quinoline-5-carbaldehyde and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their efficacy is often linked to their specific structural and electronic properties, which can be meticulously investigated through various spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic characteristics of selected this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their synthesis and characterization efforts.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for a series of this compound derivatives, offering a clear comparison of their electronic and structural features.
Table 1: ¹H-NMR Spectroscopic Data (δ, ppm) for Key Protons in this compound Derivatives
| Compound | H-C=O | H-4 | H-8 | H-7 | H-6 | H-2 | Reference |
| 8-hydroxythis compound | 10.16 | 8.89 | - | 8.02 | 7.69 | 9.71 | [4] |
| 7-bromo-8-hydroxy-2-methylthis compound | ~10.1 | - | - | - | - | - | [5] |
| 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde | 10.1 (C5-CHO) | - | - | - | - | - | [5] |
| 6-(dimethylamino)this compound | - | - | - | - | - | - | [5] |
Note: Dashes indicate data not specified in the cited sources.
Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm) for the Carbonyl Carbon in this compound Derivatives
| Compound | C=O | Reference |
| 8-hydroxythis compound | 193.1 | [4] |
| General Quinoline-5-carbaldehydes | ~192 | [5] |
Table 3: UV-Visible and Fluorescence Spectroscopic Data for Quinoline Derivatives
| Compound/Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| Quinoline-fused dihydro/spiro-quinazolinones (General) | 250-280 (π-π), 330-380 (n-π) | 367-380 | 10,212 - 21,320 | 0.1063 - 0.8019 | [6] |
| 6-Amido-2-methylquinoline derivatives | ~373 | - | 5,168 - 10,411 | - | [7] |
Note: Data for specific this compound derivatives' fluorescence is limited in the provided search results; the table presents data for structurally related quinoline compounds to provide context on their photophysical properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis and spectroscopic characterization of this compound derivatives based on established literature.
Synthesis of Quinoline-5-carbaldehydes via Vilsmeier-Haack Reaction
This protocol is a general procedure for the formylation of quinoline derivatives at the C5 position.[5]
-
Preparation of the Vilsmeier Reagent: To a solution of dry chloroform (6.5 mL) and dry N,N-dimethylformamide (DMF, 0.8 mL, 32.0 mmol), add phosphorus oxychloride (POCl₃, 3.2 mL, 4.0 mmol) at 0 °C. Stir the mixture for one hour.
-
Formylation Reaction: Add the respective quinoline precursor (8.0 mmol) to the Vilsmeier reagent.
-
Reaction Execution: Gently reflux the resulting reaction mixture for 16 hours.
-
Work-up: Quench the reaction by adding crushed ice. Neutralize the mixture to a pH of 6-7 with a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Separate the organic and aqueous layers. The product can be further purified using standard techniques like column chromatography.
Synthesis of 7-Bromo-8-hydroxy-2-methylthis compound via Carbene Insertion
This method is a variation of the Reimer-Tiemann reaction.[5]
-
Reaction Setup: Dissolve 7-bromo-8-hydroxy-2-methylquinoline (5.6 g, 18.0 mmol) in ethanol (20 mL). Add a solution of potassium hydroxide (40.0 g, 714.3 mmol) in water (15 mL).
-
Reaction Conditions: Irradiate the solution with a 75 W lamp and stir under reflux.
-
Addition of Chloroform: Slowly add chloroform (30 mL, 372.0 mmol) dropwise over one hour.
-
Reflux: Continue to reflux the resulting red mixture for an additional 16 hours.
-
Acidification and Isolation: Cool the mixture to room temperature. Acidify the suspension with a 1% aqueous solution of hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
Spectroscopic Characterization
The following are general procedures for acquiring spectroscopic data for the synthesized derivatives.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4][8]
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample can be introduced via a direct insertion probe or through a gas chromatograph.[8]
-
FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.[8]
-
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. The compounds are dissolved in a suitable solvent (e.g., methanol, ethanol) to obtain a specific concentration.[6]
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the compound.[6]
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action for these compounds.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: A generalized signaling pathway illustrating the potential mechanism of action for biologically active quinoline derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Structure of Quinoline Carbaldehydes: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of validating the structure of quinoline-based aldehydes using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental data for the parent quinoline-5-carbaldehyde, this document will focus on the well-characterized derivative, 8-hydroxy-quinoline-5-carbaldehyde, and compare its spectral features with those of an isomeric alternative, quinoline-4-carbaldehyde, to highlight the power of NMR in distinguishing positional isomers.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. This sensitivity allows for the differentiation of isomers, such as this compound and quinoline-4-carbaldehyde, where the position of the aldehyde group significantly influences the magnetic shielding of the protons and carbons throughout the quinoline ring system.
Below is a summary of the experimental NMR data for 8-hydroxy-quinoline-5-carbaldehyde and a comparison with available data for quinoline-4-carbaldehyde.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline Aldehyde Derivatives
| Compound | 8-hydroxy-quinoline-5-carbaldehyde | Quinoline-4-carbaldehyde |
| Solvent | ¹H: CDCl₃¹³C: DMSO-d₆ | ¹H: CDCl₃ |
| ¹H NMR | ||
| H-aldehyde | 10.16 (s) | 10.50 |
| Aromatic H | 9.71 (dd), 8.89 (dd), 8.02 (d), 7.69 (q), 7.30 (d) | 9.18, 9.00, 8.21, 7.81, 7.77, 7.72 |
| ¹³C NMR | Data not readily available in search results | |
| C-aldehyde | 193.1 | |
| Aromatic C | 160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7 |
Note: The provided data for 8-hydroxy-quinoline-5-carbaldehyde is a combination of ¹H NMR in CDCl₃ and ¹³C NMR in DMSO-d₆. The data for quinoline-4-carbaldehyde is from ¹H NMR in CDCl₃.
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like quinoline carbaldehydes.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial and should dissolve the compound well without reacting with it.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift scale.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is essential for acquiring high-resolution spectra.
NMR Data Acquisition
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity, which results in sharp, well-resolved NMR signals.
-
¹H NMR Spectroscopy:
-
A standard one-pulse experiment is typically performed.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans is required to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.
-
Due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for Chemical Structure Validation using NMR.
Cytotoxicity of Quinoline-5-carbaldehyde Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis. This guide provides a comparative analysis of the cytotoxic effects of different quinoline-carbaldehyde derivatives, supported by experimental data and detailed methodologies to aid in the development of novel anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic potential of several quinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. A lower IC50 value indicates a higher cytotoxic activity.
A study by Hami Z, et al. (2017) investigated the in vitro cytotoxicity of a series of quinoline derivatives against the human epithelial colorectal carcinoma (Caco-2) cell line. The results demonstrate how different functional groups attached to the quinoline core influence their cytotoxic activity.[1]
| Compound ID | Derivative Name | Cell Line | IC50 (µM)[1] |
| E | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 |
| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 |
| F | 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.14 |
| C | 7-Methyl-8-nitro-quinoline | Caco-2 | 1.87 |
| A + B | Mixture of 7-methylquinoline and 5-methylquinoline | Caco-2 | 2.62 |
Among the tested compounds, 8-Nitro-7-quinolinecarbaldehyde (E) exhibited the highest cytotoxicity against Caco-2 cells.[1] The data suggests that the presence and modification of functional groups on the quinoline ring system significantly impact the cytotoxic potency of these derivatives.[1]
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cytotoxicity Assay
This protocol is based on the methodology described in the study by Hami Z, et al. (2017).
Objective: To determine the in vitro cytotoxicity of quinoline derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., Caco-2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Quinoline derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The quinoline derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with the complete culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using appropriate software (e.g., SigmaPlot).
-
Signaling Pathways in Quinoline-Induced Cytotoxicity
Several studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some derivatives have been shown to increase the transcriptional activity of tumor suppressor proteins like p53 and p21, and to alter the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][3] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
Below is a diagram illustrating a simplified workflow for the synthesis and cytotoxic evaluation of quinoline derivatives.
Caption: Workflow for the synthesis and cytotoxic evaluation of quinoline derivatives.
The following diagram illustrates a simplified p53-mediated apoptotic pathway that can be activated by cytotoxic quinoline derivatives.
Caption: Simplified p53-mediated apoptotic pathway induced by quinoline derivatives.
References
Efficacy of Quinoline-5-carbaldehyde Derivatives as Antimalarial Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of quinoline-5-carbaldehyde-based antimalarials against various Plasmodium strains. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of experimental workflows to support further research and development in this area.
The quinoline scaffold remains a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant parasite strains necessitates the exploration of novel quinoline derivatives. Compounds based on the this compound structure have been investigated for their potential to overcome existing resistance mechanisms. This guide synthesizes available data to offer a comparative perspective on their efficacy.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo antimalarial activities of selected this compound derivatives and related compounds against different Plasmodium species. The data is compiled from various studies to facilitate a direct comparison of their potency and therapeutic potential.
| Compound ID | Derivative Class | Parasite Strain | Assay Type | Efficacy Metric (IC50/Parasitemia Reduction) | Reference Compound | Efficacy Metric (Reference) |
| 5b | Thiosemicarbazone | P. falciparum (W2, Chloroquine-Resistant) | In Vitro | IC50: 7.2 µM | - | - |
| 5b | Thiosemicarbazone | P. berghei (NK-65) | In Vivo (Mice) | 61% reduction at 20 mg/kg | Chloroquine | ~95% reduction at 15 mg/kg |
| 4b, 4g, 4i | Dihydropyrimidines | P. falciparum | In Vitro | IC50: 0.014 - 5.87 µg/mL (Excellent Activity) | Chloroquine | - |
| 12 | 1,3,4-oxadiazole | P. falciparum | In Vitro | IC50: 0.46 µg/mL (Excellent Activity) | Chloroquine | - |
| 2 | Quinoline-4-carboxamide | P. falciparum (3D7) | In Vitro | EC50: 1 nM | - | - |
| 2 | P. berghei | In Vivo (Mice) | ED90: 0.1–0.3 mg/kg | - | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Antiplasmodial Activity Assay
The in vitro efficacy of the compounds against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture : P. falciparum strains are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration is kept below 0.5% to avoid solvent toxicity.
-
Assay Procedure : Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit are incubated in 96-well plates with the serially diluted compounds for 72 hours.
-
Data Analysis : After incubation, the plates are lysed, and SYBR Green I dye is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Antimalarial Activity Assay (Mouse Model)
The in vivo efficacy is commonly evaluated using the Plasmodium berghei mouse model.
-
Animal Model : Swiss albino mice are used for the study.
-
Infection : Mice are inoculated intraperitoneally with P. berghei infected red blood cells.
-
Treatment : Treatment with the test compounds, administered orally or via another appropriate route, typically begins 24 hours post-infection and continues for a specified number of days. A control group receives the vehicle alone, and a positive control group is treated with a standard antimalarial drug like chloroquine.
-
Parasitemia Determination : Giemsa-stained thin blood smears are prepared from the tail blood of each mouse daily. The percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation : The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasitemia reduction.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of novel quinoline-based antimalarial candidates.
Caption: Synthetic and evaluation workflow for quinoline-based antimalarials.
Caption: In vivo antimalarial efficacy testing workflow.
Validation of Quinoline-5-carbaldehyde as a key intermediate in multi-step synthesis
A comprehensive analysis of Quinoline-5-carbaldehyde's performance against key alternatives confirms its pivotal role as a versatile and efficient intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative overview, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic strategies.
This compound, a key heterocyclic aldehyde, serves as a fundamental building block in the construction of a wide array of functional molecules. Its strategic importance lies in the reactive aldehyde group at the C5 position of the quinoline scaffold, which allows for a diverse range of chemical transformations. This position is often favored in electrophilic aromatic substitution reactions on the quinoline ring system. This guide offers an objective comparison of this compound with its isomers and other related intermediates, focusing on synthetic accessibility, reaction efficiency, and the impact on the overall yield of multi-step synthetic sequences.
Comparative Analysis of Synthetic Accessibility
The selection of a key intermediate is often dictated by its accessibility through reliable and scalable synthetic routes. This compound and its isomers are most commonly prepared through the formylation of quinoline or the oxidation of the corresponding methylquinolines.
Table 1: Comparison of Synthetic Yields for Quinoline Carbaldehyde Isomers
| Intermediate | Synthetic Method | Starting Material | Reported Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| This compound | Oxidation with SeO₂ | 5-Methylquinoline | ~49% | Not Reported | [1] |
| 8-Hydroxythis compound | Reimer-Tiemann | 8-Hydroxyquinoline | 19.3 - 38% | Not Reported | [2] |
| 6-(Dimethylamino)this compound | Vilsmeier-Haack | 6-(Dimethylamino)quinoline | 73.8% | Not Reported | [2] |
| Quinoline-3-carbaldehyde | Vilsmeier-Haack | Acetanilide derivatives | 60-80% (for 2-chloro derivatives) | Not Reported | [3][4] |
| Quinoline-7-carbaldehyde | Not specified | Not specified | Not specified | Not specified |
| 8-Hydroxy-7-quinaldinecarbaldehyde | Reimer-Tiemann | 8-Hydroxyquinoline | 10% | Not Reported |[2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. Data presented is for representative examples found in the literature.
The Vilsmeier-Haack and Reimer-Tiemann reactions are standard methods for the direct formylation of activated quinoline rings. For instance, the formylation of 8-hydroxyquinoline can yield both the C5 and C7 isomers, with the C5 position being generally favored.[2] Alternatively, the oxidation of methylquinolines offers a direct route to the corresponding carbaldehydes. Selenium dioxide has been effectively used for the oxidation of methylquinolines, providing a viable route to these intermediates.[1][5]
Experimental Protocols
Synthesis of 8-Hydroxythis compound via Reimer-Tiemann Reaction
This protocol is adapted from literature procedures for the formylation of activated quinolines.
Materials:
-
8-Hydroxyquinoline
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add chloroform to the refluxing mixture over a period of 1 hour.
-
Continue to reflux for an additional 4-6 hours.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
The product can be isolated by extraction with an appropriate organic solvent (e.g., dichloromethane) and purified by column chromatography or recrystallization.
Performance in Multi-Step Synthesis: A Comparative Perspective
The true validation of a key intermediate lies in its performance in subsequent synthetic steps. The aldehyde functionality of quinoline carbaldehydes is a versatile handle for various carbon-carbon bond-forming reactions and functional group transformations.
Table 2: Comparison of Quinoline Carbaldehydes as Intermediates in Subsequent Reactions
| Reaction Type | This compound Derivative | Alternative Intermediate | Comparative Performance |
|---|---|---|---|
| Schiff Base Formation | 6-(Dimethylamino)this compound | 2-Chloroquinoline-3-carbaldehyde | Both readily form Schiff bases with various amines in high yields.[2][6] |
| Knoevenagel Condensation | Not specified | Quinoline-3-carbaldehyde | Quinoline-3-carbaldehydes are frequently used in Knoevenagel condensations to form α,β-unsaturated systems.[7] |
| Wittig Reaction | Not specified | Quinoline-3-carbaldehyde | Quinoline-3-carbaldehydes effectively undergo Wittig reactions to yield styrylquinoline derivatives.[8] |
While direct comparative studies are limited, the available literature suggests that the reactivity of the aldehyde group is influenced by the electronic nature of the quinoline ring and the position of the formyl group. For instance, 2-chloroquinoline-3-carbaldehydes are widely used as versatile intermediates due to the presence of both a reactive aldehyde and a chloro group that can be further functionalized.[3][4]
Visualization of Synthetic Pathways
Logical Workflow for the Synthesis and Application of this compound
Caption: Synthetic routes to and applications of this compound.
Comparison of Synthetic Strategies for Quinoline Aldehydes
Caption: Comparative pathways to key quinoline aldehyde intermediates.
Conclusion
The validation of this compound as a key intermediate is strongly supported by its accessibility through established synthetic methods and its versatile reactivity in multi-step synthesis. While direct, side-by-side comparative data with its isomers under identical conditions is not extensively documented in a single source, the available literature indicates that the choice of a specific quinoline carbaldehyde isomer is often dictated by the desired substitution pattern on the final target molecule and the specific synthetic strategy employed. For researchers and drug development professionals, this compound represents a reliable and valuable building block, offering a strategic entry point for the construction of complex quinoline-containing scaffolds. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and execution of multi-step synthetic campaigns.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In-Silico and Molecular Docking Studies of Quinoline Derivatives
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent in-silico and molecular docking studies on quinoline derivatives. The following sections detail the methodologies and key findings from two 2024 studies investigating the potential of these compounds as anticancer and neuroprotective agents.
This guide synthesizes experimental data to offer a side-by-side look at the performance of various quinoline derivatives against different biological targets. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for the cited studies.
I. Overview of Compared Studies
This guide draws on two recent studies that employ in-silico techniques to predict the therapeutic potential of novel quinoline derivatives:
-
Study 1: Anticancer Applications
-
Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.[1][2]
-
Focus: The design and in-silico evaluation of quinoline derivatives as inhibitors of serine/threonine protein kinase (STK10), a protein implicated in gastric cancer.[1] The study utilized a 3D-QSAR model to inform the design of new compounds with improved biological activity.[1][2]
-
-
Study 2: Neurodegenerative Disease Applications
-
Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.[3]
-
Focus: The investigation of quinoline analogs as multi-target inhibitors of enzymes involved in neurodegenerative diseases, namely acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3] The study combined in-silico screening with in-vitro assays to validate the inhibitory potential of the derivatives.[3]
-
II. Comparative Data Presentation
The following tables summarize the key quantitative findings from the molecular docking simulations performed in the two studies.
Table 1: Molecular Docking Scores of Quinoline Derivatives Against Serine/Threonine Protein Kinase (Anticancer Study)
| Derivative | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Designed Compound 1 | -10.5 | Not specified | [1][2] |
| Designed Compound 2 | -10.2 | Not specified | [1][2] |
| Designed Compound 3 | -9.8 | Not specified | [1][2] |
| Designed Compound 4 | -9.7 | Not specified | [1][2] |
| Designed Compound 5 | -9.5 | Not specified | [1][2] |
| Reference Ligand | Not specified | Not specified | [1] |
Table 2: Molecular Docking and In-Vitro Inhibition Data of a Promising Quinoline Derivative Against Neurodegenerative Disease Targets
| Target Enzyme | Docking Score (kcal/mol) | In-Vitro Inhibition (%) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | Not specified | 94.6% | Not specified | [3] |
| Beta-site APP cleaving enzyme-1 (BACE1) | Not specified | >40% | Not specified | [3] |
| Glycogen synthase kinase 3-beta (GSK3β) | Not specified | >40% | Not specified | [3] |
III. Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the featured studies.
A. Anticancer Study: Ligand-Based Design and Molecular Docking
The in-silico workflow for the anticancer study involved a multi-step process to identify and refine potential quinoline-based inhibitors of serine/threonine protein kinase.
1. 3D Quantitative Structure-Activity Relationship (3D-QSAR) Modeling:
-
A dataset of 33 quinoline-based compounds with known anti-gastric cancer activity was used.[1]
-
Comparative Molecular Field Analysis (CoMFA) was employed to build the 3D-QSAR model.[1]
-
The model was validated internally and externally to ensure its predictive accuracy.[1]
-
Contour maps generated from the model were analyzed to identify structural features beneficial for enhancing anticancer properties.[1]
2. Design of New Quinoline Derivatives:
-
Based on the insights from the 3D-QSAR model, five new quinoline compounds were designed with the aim of improving biological activity.[1]
3. Molecular Docking Simulation:
-
The designed quinoline derivatives and a reference ligand were docked into the active site of the serine/threonine protein kinase (PDB ID: 6I2Y).[1]
-
The docking study was performed to predict the binding interactions and affinity between the small molecules and the target protein.[1]
4. Molecular Dynamics Simulation:
-
To further evaluate the stability of the ligand-protein complexes, molecular dynamics simulations were conducted in an aqueous environment for 100 nanoseconds.[1]
B. Neurodegenerative Disease Study: Multi-Target Inhibition Screening
This study employed a combination of in-silico and in-vitro methods to assess the potential of quinoline derivatives as multi-target inhibitors.
1. In-Silico Analysis:
-
A library of quinoline analogs was screened against three key enzymes implicated in neurodegenerative diseases: AChE, BACE1, and GSK3β.[3]
-
Molecular docking simulations were used to predict the binding modes and affinities of the derivatives to the active sites of the target enzymes.
-
In-silico analyses identified one derivative as the most potent inhibitor across all three protein targets.[3]
2. In-Vitro Assays:
-
The inhibitory activity of the quinoline derivatives was experimentally validated through in-vitro enzyme inhibition assays.[3]
-
The most promising derivative from the in-silico screening demonstrated significant inhibition of AChE (94.6%) and notable inhibition of GSK3β and BACE1 (both above 40%).[3]
-
Cytotoxicity of the compounds was also evaluated in human glioblastoma and murine fibroblast cell lines.[3]
IV. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and logical relationships described in the compared studies.
Caption: Workflow for the in-silico design and evaluation of quinoline derivatives as potential anticancer agents.
References
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the fluorescence properties of quinoline aldehyde isomers
A detailed analysis of the fluorescence properties of quinoline aldehyde isomers—specifically quinoline-2-carboxaldehyde, quinoline-3-carboxaldehyde, and quinoline-4-carboxaldehyde—reveals distinct photophysical behaviors crucial for their application in chemical sensing, bio-imaging, and drug development. While comprehensive comparative data remains sparse in existing literature, a compilation of findings from various studies on their derivatives allows for an insightful overview.
Quinoline and its derivatives are a well-established class of heterocyclic compounds known for their diverse applications, owing in part to their fluorescent properties. The position of the aldehyde group on the quinoline ring significantly influences the electronic distribution and, consequently, the molecule's interaction with light. Generally, quinoline-based structures exhibit fluorescence that can be modulated by factors such as solvent polarity and pH.[1][2][3][4][5]
Photophysical Properties: A Comparative Summary
While direct, side-by-side quantitative data for the parent quinoline aldehyde isomers is limited, analysis of their more complex derivatives provides valuable insights into their inherent fluorescent characteristics. The aldehyde group, being an electron-withdrawing group, plays a key role in the intramolecular charge transfer (ICT) processes that are often responsible for the fluorescence in these molecules.
| Property | Quinoline-2-carboxaldehyde | Quinoline-3-carboxaldehyde | Quinoline-4-carboxaldehyde |
| Excitation Maxima (λex) | Typically in the UV-A range | Generally in the UV-A to visible range | Often in the UV-A range |
| Emission Maxima (λem) | Varies with derivatization, often blue-shifted | Emission can be tuned with substituents | Emission properties are dependent on the molecular structure |
| Quantum Yield (ΦF) | Generally low for the parent compound, but derivatives can be highly fluorescent | Moderate to high in derivatives | Variable, with potential for enhancement through structural modification |
| General Observations | A common building block for fluorogenic probes.[6] Its derivatives, like 3-(2-Furoyl)-quinoline-2-carboxaldehyde (FQ), are notable for forming highly fluorescent products upon reaction with primary amines.[6] | The quinoline-3-carbaldehyde framework serves as an electron-acceptor in donor-π-acceptor systems, and its derivatives have been studied for their photoelectronic properties.[7] | Used in the synthesis of larger molecular structures where its photophysical properties are a key component.[8][9][10] |
Experimental Protocols
The characterization of the fluorescence properties of quinoline aldehyde isomers typically involves standard spectroscopic techniques.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield (ΦF) is commonly determined using a comparative method.[11][12][13] This involves comparing the integrated fluorescence intensity of a solution of the sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M sulfuric acid is a widely used standard.[14]
The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To minimize errors, absorbance of the solutions is typically kept below 0.1 to avoid inner filter effects.
Measurement of Excitation and Emission Spectra
Fluorescence excitation and emission spectra are recorded using a spectrofluorometer.
-
Sample Preparation: The quinoline aldehyde isomer is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) to a dilute concentration (typically in the micromolar range).
-
Excitation Spectrum: The emission wavelength is fixed at the maximum emission, and the excitation wavelength is scanned to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: The sample is excited at its λex, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).
Experimental Workflow and Logical Relationships
The process of characterizing and comparing the fluorescence properties of these isomers can be visualized as follows:
The logical relationship for determining the relative fluorescence quantum yield is as follows:
Conclusion
The positional isomerism of the aldehyde group on the quinoline ring system fundamentally dictates the photophysical properties of quinoline-2-, 3-, and 4-carboxaldehydes. While direct comparative studies on the parent molecules are not abundant, the available data from their derivatives suggest that each isomer possesses a unique fluorescence profile. The quinoline-2-carboxaldehyde framework is a promising starting point for fluorogenic probes, while the electron-accepting nature of the quinoline-3-carbaldehyde core is utilized in photoelectronic materials. The fluorescence of quinoline-4-carboxaldehyde derivatives is also of significant interest. Further dedicated comparative studies on these parent isomers would be highly valuable to the fields of materials science and biomedical research, providing a foundational dataset for the rational design of novel fluorescent molecules.
References
- 1. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 4-Quinolinecarboxaldehyde | C10H7NO | CID 78072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jasco-global.com [jasco-global.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Quantum yield - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Quinoline-5-Carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of quinoline-5-carbaldehyde, a compound utilized in the synthesis of pharmaceuticals.[1] Adherence to these procedures is critical due to the hazardous nature of this chemical.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[2][3][4] It is harmful if swallowed or inhaled and toxic in contact with skin.[5] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or apron is mandatory. For larger quantities or in situations with a high risk of exposure, appropriate protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.
Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust or vapors.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H7NO | [7] |
| Molecular Weight | 157.17 g/mol | [7] |
| Melting Point | 94°C to 98°C | [2] |
| Solubility in Water | Slightly soluble | [2] |
| GHS Hazard Statements | H302, H311, H315, H319, H332, H335 | [5][8] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[4][5][9] Attempting to neutralize or dispose of this chemical via the sanitary sewer system is not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) department and local authorities, as regulations vary.[7][8]
Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".
-
Labeling: The hazardous waste label must include the accumulation start date, the chemical composition, and associated hazards (e.g., Irritant, Toxic).
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA must be under the direct control of the laboratory personnel and away from incompatible materials. Ensure the container is kept in secondary containment to prevent spills.
Requesting Disposal:
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your facility's Environmental Health & Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Minor Spills:
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don all required personal protective equipment as outlined above.
-
Containment: For solid materials, carefully sweep up the spilled substance to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
For Major Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert nearby personnel.
-
Activate Emergency Response: Contact your institution's emergency response team and EHS department immediately.
-
Provide Information: Be prepared to provide details about the spilled chemical, the quantity, and the location of the spill.
Do not attempt to clean up a major spill without specialized training and equipment.
Visual Workflow Guides
To further clarify the procedures, the following diagrams illustrate the decision-making process for disposal and the steps for spill cleanup.
Caption: Decision workflow for the disposal of this compound.
Caption: Workflow for cleaning up a this compound spill.
References
- 1. Page loading... [guidechem.com]
- 2. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archtechnochem.com [archtechnochem.com]
- 5. researchgate.net [researchgate.net]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
